Enflicoxib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
251442-94-1 |
|---|---|
Molecular Formula |
C16H12F5N3O2S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26) |
InChI Key |
ZZMJXWXXMAAPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide E-6087 |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Mechanism of Action of Enflicoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enflicoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, characterized by its selective inhibition of cyclooxygenase-2 (COX-2). This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, its metabolites, and its effects on key inflammatory pathways. The information presented herein is compiled from peer-reviewed studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as gastrointestinal protection and platelet aggregation. By selectively targeting COX-2, this compound reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a favorable safety profile compared to non-selective NSAIDs.
The active entity responsible for the sustained therapeutic effect of this compound is its pyrazol metabolite.[1][2][3] In vitro studies have demonstrated that both this compound and its pyrazol metabolite are potent and selective inhibitors of COX-2.[2]
References
- 1. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pyrazole Metabolite of Enflicoxib: A Comprehensive Technical Analysis of its Superior COX-2 Selectivity
For Immediate Release
This technical guide provides an in-depth analysis of the cyclooxygenase-2 (COX-2) selectivity of the pyrazole metabolite of enflicoxib, a key factor in the drug's long-lasting anti-inflammatory and analgesic effects. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative data, experimental methodologies, and metabolic pathways pertinent to this active metabolite.
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, undergoes significant metabolism to form its active pyrazole metabolite, also known as E-6132.[1] This metabolite is primarily responsible for the sustained therapeutic action of this compound.[2][3] Research has consistently demonstrated that the pyrazole metabolite possesses a significantly higher degree of selectivity for the COX-2 enzyme over the COX-1 enzyme, which is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.
Quantitative Analysis of COX-2 Selectivity
The COX-2 selectivity of this compound and its pyrazole metabolite has been quantified in various in vitro studies. The following tables summarize the key findings, presenting the 50% inhibitory concentrations (IC50) for both COX-1 and COX-2, along with the calculated selectivity ratios.
| Compound | Assay Type | Species/Source | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | Purified Enzyme | Rat Seminal Vesicles (COX-1), Sheep Placenta (COX-2) | 334 | 2.93 | >100 |
| Pyrazole Metabolite (E-6132) | Purified Enzyme | Rat Seminal Vesicles (COX-1), Sheep Placenta (COX-2) | 134 | 0.5 | >250 |
| This compound (Racemate) | Canine Whole Blood | Dog | 11.7 | 4.0 | 2.93 |
| (S)-(-)-Enflicoxib | Canine Whole Blood | Dog | 6.5 | 2.4 | 2.71 |
| Pyrazole Metabolite (E-6132) | Canine Whole Blood | Dog | - | 2.8 | 19.45 |
Table 1: COX-1 and COX-2 Inhibition Data for this compound and its Pyrazole Metabolite.[4][5][6]
The data clearly indicates that the pyrazole metabolite is a more potent and selective inhibitor of COX-2 than the parent drug, this compound.[4][5] In purified enzyme assays, the metabolite demonstrates over 250-fold selectivity for COX-2.[4] This superior selectivity is also observed in the more physiologically relevant canine whole blood assay, where the pyrazole metabolite shows a selectivity ratio of 19.45.[5] It is noteworthy that the (R)-(+)-Enflicoxib enantiomer and another metabolite, M8 (a hydroxylated pyrazoline), showed no significant COX inhibition.[5][7]
Experimental Protocols
The determination of COX-2 selectivity relies on robust and well-defined experimental methodologies. The primary methods cited in the literature for this compound and its metabolites are purified enzyme assays and whole blood assays.
Purified Enzyme Assay
This method involves the use of isolated and purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.
Enzymes:
General Procedure:
-
The purified COX-1 or COX-2 enzyme is incubated with the test compound (this compound or its pyrazole metabolite) at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
The production of prostaglandins, such as prostaglandin E2 (PGE2), is measured.[4]
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Canine Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.[8][9]
General Procedure:
-
Freshly drawn heparinized whole blood from dogs is used.
-
For COX-1 activity , the blood is allowed to clot, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production, a marker for COX-1 activity. The test compound is added before clotting is initiated.
-
For COX-2 activity , the blood is incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme in monocytes. Following induction, the samples are challenged with a stimulus to produce PGE2, a marker for COX-2 activity. The test compound is added prior to the stimulus.
-
The concentrations of TXB2 and PGE2 are measured using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production.
Metabolic Pathway and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic conversion of this compound and the general workflow of a COX-2 selectivity assay.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for whole blood COX selectivity assay.
References
- 1. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Enflicoxib: A Technical Guide Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of Enflicoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib family, with a focus on studies utilizing liver microsomes. This compound's long-lasting pharmacological activity is primarily attributed to its active metabolite, E-6132.[1] Understanding its metabolic profile is crucial for preclinical and clinical drug development.
Introduction to this compound Metabolism
This compound undergoes extensive phase I metabolism primarily mediated by the cytochrome P-450 (CYP) enzyme system in the liver.[1][2][3] In vitro studies using liver microsomes from humans, dogs, and rats have shown that the phase I metabolism of this compound is qualitatively similar across these species.[1][4] The primary metabolic pathways involve oxidation, leading to the formation of three main phase I metabolites: M8, E-6132, and M7.[1][5][6][7]
Following phase I metabolism, this compound and its metabolites can undergo phase II conjugation reactions, such as glucuronidation.[2][3]
Metabolic Pathways of this compound
The biotransformation of this compound is initiated by CYP-mediated oxidation. The two primary metabolites formed are M8 (a hydroxy-pyrazoline metabolite) and E-6132 (a pyrazol metabolite).[1] M8 is considered inactive, while E-6132 is the active metabolite responsible for the sustained therapeutic effect of this compound.[1][3] Metabolite M7 is a secondary metabolite formed from the oxidation of M8.[1][7]
The slow formation and subsequent slow glucuronidation of the active metabolite E-6132, particularly in dogs, are key factors contributing to its long half-life and the prolonged efficacy of this compound.[1][4]
References
- 1. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. daxocox.co.uk [daxocox.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. oyc.co.jp [oyc.co.jp]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Activity Relationship of Enflicoxib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structural activity relationship (SAR) of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It details the pharmacological activity of its enantiomers and primary metabolites, presents quantitative inhibitory data, and outlines the experimental protocols used for these evaluations.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts by selectively inhibiting the COX-2 enzyme.[1][2] It is approved for treating pain and inflammation associated with osteoarthritis in dogs.[3][4][5][6] Chemically, this compound is a diaryl-substituted pyrazoline with a sulfamoylphenyl group, a feature considered essential for its COX-2 inhibitory activity. It is administered as a racemic mixture of two enantiomers: (S)-(-)-Enflicoxib and (R)-(+)-Enflicoxib.[3][4] The long-lasting therapeutic effect of this compound is not primarily due to the parent drug but rather to its persistent, active pyrazol metabolite.[7][8][9]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for this compound and its active metabolite is the selective inhibition of the COX-2 enzyme. The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2.[1][2]
-
COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostanoids that regulate normal physiological functions, such as in the gastrointestinal tract and kidneys.[1][2]
-
COX-2 is primarily an inducible enzyme, synthesized by inflammatory cells in response to stimuli. It produces mediators, like prostaglandin E2 (PGE2), that cause pain, inflammation, and fever.[1][2]
By selectively inhibiting COX-2 over COX-1, coxibs like this compound reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Metabolism of this compound
Following oral administration, this compound is extensively metabolized by the hepatic microsomal system.[1][2] The pyrazoline ring of the parent compound is transformed into two main phase I metabolites: a major hydroxylated pyrazoline metabolite (M8) and a non-chiral pyrazol metabolite.[3] The pyrazol metabolite is considered the primary active molecule responsible for the sustained efficacy of this compound due to its long elimination half-life (approximately 17 days).[1][2] In contrast, the M8 metabolite does not contribute significantly to the COX inhibitory effect.[3][4]
Structural Activity Relationship (SAR) Analysis
The SAR of this compound is centered on its stereochemistry and metabolic transformation. The COX-2 inhibitory potency and selectivity vary significantly among the parent drug, its enantiomers, and its metabolites.
-
(S)-(-)-Enflicoxib : This enantiomer is the active form of the parent drug.[3] It demonstrates a greater inhibitory effect on COX-2 compared to the racemate.[3]
-
(R)-(+)-Enflicoxib : This enantiomer shows negligible pharmacological activity and does not significantly inhibit either COX isoform.[3][4][10][11]
-
Pyrazol Metabolite : This metabolite is the most critical component for this compound's therapeutic effect. It is a more potent and selective COX-2 inhibitor than the parent compound.[3][7][9] Its formation is slow, leading to a long half-life and sustained activity.[7]
-
Metabolite M8 (Hydroxylated Pyrazoline) : The M8 metabolite, despite being a major metabolic product, does not induce significant COX inhibition and is considered inactive.[3][4][10][11][12]
The key structural transformation from the pyrazoline ring in this compound to the pyrazole ring in its active metabolite drastically enhances COX-2 selectivity and potency.
Quantitative Data: In Vitro COX Inhibition
The inhibitory activity of this compound and its related compounds against canine COX-1 and COX-2 has been quantified using a whole blood assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity), are summarized below.
Table 1: COX Inhibitory Activity of this compound and its Analogs in Canine Whole Blood
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
|---|---|---|---|---|
| This compound (Racemic) | >100 | 11.7 | >8.5 | [4] |
| (S)-(-)-Enflicoxib | >100 | 6.5 | >15.4 | [4] |
| (R)-(+)-Enflicoxib | >100 | >100 | N/A | [3][4] |
| Pyrazol Metabolite | 54.5 | 2.8 | 19.45 | [3][4] |
| Pyrazol Metabolite (Corrected) * | ~11 | 0.2 | ~55 | [3][4][10][11] |
| Metabolite M8 | >100 | >100 | N/A |[3][4] |
*Corrected for saturable binding to red blood cells, reflecting more accurate plasma concentrations.
The data clearly indicates that the pyrazol metabolite is the most potent and selective COX-2 inhibitor of the series, with a selectivity ratio of approximately 55 after correction for red blood cell partitioning.[3][4][10][11]
Experimental Protocols: Canine Whole Blood Assay
The determination of COX-1 and COX-2 inhibition is performed using a validated canine whole blood assay.[3][12] This ex vivo method provides a physiologically relevant environment for assessing NSAID activity.
Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 by test compounds.
Methodology:
-
Blood Collection : Fresh whole blood is obtained from healthy Beagle dogs.[4]
-
COX-1 Activity Measurement (Thromboxane B2 Synthesis) :
-
Whole blood is incubated with the test compound at various concentrations.
-
Clotting is allowed to occur, which stimulates platelets to produce Thromboxane A2 (TXA2), a COX-1 dependent process. TXA2 is unstable and rapidly converts to Thromboxane B2 (TXB2).
-
Serum is collected, and TXB2 levels are quantified via ELISA. The inhibition of TXB2 formation reflects COX-1 inhibition.
-
-
COX-2 Activity Measurement (Prostaglandin E2 Synthesis) :
-
Heparinized whole blood is incubated with the test compound at various concentrations.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in inflammatory cells (monocytes).
-
The induced COX-2 produces Prostaglandin E2 (PGE2).
-
Plasma is collected, and PGE2 levels are quantified via ELISA. The inhibition of PGE2 formation reflects COX-2 inhibition.[3][4]
-
-
Data Analysis : IC50 values are calculated from the concentration-response curves for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.[3]
Conclusion
The structural activity relationship of this compound is a clear example of a prodrug strategy, where the parent molecule is transformed into a more active and persistent metabolite. The key findings are:
-
The pharmacological activity resides in the (S)-(-)-enantiomer.
-
Metabolic oxidation of the pyrazoline ring to a pyrazole ring is the critical step for bioactivation.
-
The resulting pyrazol metabolite is a highly potent and selective COX-2 inhibitor, responsible for the long-lasting clinical efficacy of this compound.
-
The M8 metabolite and the (R)-(+)-enantiomer are pharmacologically inactive.
This detailed understanding of this compound's SAR, metabolism, and mechanism of action is vital for the development of future coxib-class anti-inflammatory agents with optimized efficacy and safety profiles.
References
- 1. Pharmacological particulars - Daxocox tablets for dogs [noahcompendium.co.uk]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound for treatment of canine osteoarthritis - inFOCUS [infocus.rcvsknowledge.org]
- 7. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webdeveterinaria.com [webdeveterinaria.com]
- 10. selective-inhibition-of-cyclooxygenase-2-by-enflicoxib-its-enantiomers-and-its-main-metabolites-in-vitro-in-canine-blood - Ask this paper | Bohrium [bohrium.com]
- 11. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood | Semantic Scholar [semanticscholar.org]
- 12. daxocox.co.uk [daxocox.co.uk]
The Discovery and Synthesis of Enflicoxib: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant advancement in the management of pain and inflammation, particularly in the veterinary field for canine osteoarthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental evaluations of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data summaries, and visual representations of associated biological pathways and experimental workflows.
Introduction
This compound (formerly known as E-6087) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. Its therapeutic effects are derived from the selective inhibition of COX-2, an enzyme upregulated during inflammation, while sparing the constitutive COX-1 enzyme, which is crucial for gastrointestinal and renal homeostasis. A unique characteristic of this compound is its metabolism to a persistent, active pyrazol metabolite, which is believed to be the primary contributor to its long-lasting therapeutic effects. This guide will delve into the core scientific aspects of this compound, from its chemical synthesis to its biological evaluation.
Discovery and Synthesis
While the specific discovery history and lead optimization process for this compound (E-6087) are not extensively detailed in publicly available literature, its chemical structure as a diaryl-substituted pyrazoline derivative places it within a well-established class of COX-2 inhibitors. The general synthetic approach for such compounds typically involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.
General Synthesis Pathway for Pyrazoline-based COX-2 Inhibitors
The synthesis of pyrazoline derivatives often follows a common pathway involving the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative. For this compound, which is 1-(4-Aminosulfonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole, the synthesis would logically involve the reaction of a trifluoromethylated chalcone with 4-hydrazinobenzenesulfonamide.
A plausible synthetic workflow is outlined below.
Plausible synthetic route for this compound.
Mechanism of Action
This compound is a selective inhibitor of the COX-2 enzyme. In inflammatory conditions such as osteoarthritis, the expression of COX-2 is induced by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, most notably prostaglandin E2 (PGE2), by prostaglandin E synthases. PGE2 is a key mediator of inflammation, pain, and fever.[1] By selectively inhibiting COX-2, this compound reduces the production of PGE2, thereby alleviating the symptoms of osteoarthritis.[1]
The downstream signaling of PGE2 in chondrocytes involves binding to its G-protein coupled E-prostanoid (EP) receptors, particularly EP2 and EP4. Activation of these receptors can lead to both catabolic and anabolic effects in cartilage, but in the context of osteoarthritis, the catabolic effects predominate, leading to cartilage degradation.[2]
COX-2 signaling pathway and this compound's point of intervention.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active pyrazol metabolite.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Species | Assay System | Reference |
| This compound | 334 | 2.93 | >100 | Rat/Sheep | Isolated Enzymes | [3] |
| This compound | 37.5 | 11.7 | 3.2 | Canine | Whole Blood Assay | [4] |
| (S)-(-)-Enflicoxib | 23.9 | 6.5 | 3.7 | Canine | Whole Blood Assay | [4] |
| Pyrazol Metabolite | 134 | 0.5 | >250 | Rat/Sheep | Isolated Enzymes | [3] |
| Pyrazol Metabolite | 50.8 | 2.8 | 19.45 | Canine | Whole Blood Assay | [4] |
| Pyrazol Metabolite (Corrected for RBC partitioning) | - | 0.2 | ~55 | Canine | Whole Blood Assay | [4] |
Table 2: Pharmacokinetic Parameters in Dogs
| Parameter | This compound | Pyrazol Metabolite | Dosing Regimen | Reference |
| Tmax (hours) | 4 - 8 | 132 (5.5 days) | 5 mg/kg single oral dose | [3] |
| Cmax (ng/mL) | - | - | 8 mg/kg loading dose, then 4 mg/kg weekly | [3] |
| T½ (hours) | 27.8 | - | 5 mg/kg single oral dose | [3] |
| MEC (ng/mL) | Not established | 411 | - | [5] |
| MTC (ng/mL) | 6723 | 4258 | - | [5] |
Experimental Protocols
Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a standard method to evaluate the selectivity of NSAIDs in a biologically relevant matrix.
Workflow for the canine whole blood assay.
Protocol Details:
-
COX-1 Activity:
-
Whole blood is collected without anticoagulant.
-
The blood is allowed to clot for 1 hour at 37°C, which stimulates platelet COX-1 to produce thromboxane A2 (TXA2), which rapidly converts to the stable metabolite thromboxane B2 (TXB2).[4]
-
The clotted blood is centrifuged, and the serum is collected.
-
TXB2 levels are quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
COX-2 Activity:
-
Whole blood is collected into tubes containing heparin to prevent clotting.
-
The blood is stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2 in monocytes.[4]
-
The blood is incubated for 24 hours at 37°C.
-
After incubation, the blood is centrifuged, and the plasma is collected.
-
PGE2 levels are quantified using an EIA or RIA.
-
-
Inhibition Assay:
-
Various concentrations of the test compound (this compound, its metabolites) are added to the blood samples before the clotting or LPS stimulation steps.
-
The concentration of the compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is determined as the IC50 value.
-
Urate-Induced Synovitis Model in Dogs
This in vivo model is used to assess the anti-inflammatory and analgesic efficacy of compounds in an acute arthritis model.
References
- 1. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Development of a model to induce transient synovitis and lameness in the hip joint of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preclinical Safety and Toxicology of Enflicoxib
This document provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, a novel non-steroidal anti-inflammatory drug (NSAID) of the coxib class. The information is compiled from a series of pharmacology, toxicology, and clinical studies, focusing on the data and methodologies relevant to drug development and safety assessment.
Executive Summary
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor approved for treating pain and inflammation associated with osteoarthritis in dogs[1][2][3]. Its pharmacological activity is primarily driven by its active pyrazol metabolite, which exhibits high selectivity for COX-2 over COX-1 and possesses a long elimination half-life, allowing for a weekly dosing regimen[4][5][6][7]. Preclinical safety evaluations in laboratory animals, particularly Beagle dogs, have demonstrated a wide safety margin[2][3]. The drug has been found to be non-genotoxic in a standard battery of in vitro and in vivo assays[8][9]. This guide details the key findings from these preclinical studies.
Mechanism of Action and Metabolism
This compound is a pyrazoline derivative that undergoes hepatic metabolism to form an active pyrazol metabolite.[4][5] This metabolite is the primary contributor to the drug's sustained therapeutic effect.[1][4] Both the parent compound and its metabolite are potent and highly selective inhibitors of the COX-2 enzyme, which is responsible for mediating inflammation and pain.[4][7] Their selectivity for COX-2 over COX-1 is the basis for an improved gastrointestinal safety profile compared to non-selective NSAIDs.[4]
References
- 1. Frontiers | this compound for the long-term management of canine osteoarthritis—External validation of a population pharmacokinetic model in dogs with osteoarthritis [frontiersin.org]
- 2. Frontiers | A blinded, randomized and controlled multicenter field study investigating the safety and efficacy of long-term use of this compound in the treatment of naturally occurring osteoarthritis in client-owned dogs [frontiersin.org]
- 3. Long-term safety evaluation of Daxocox® tablets (this compound) in dogs after weekly oral administrations for seven months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. daxocox.co.uk [daxocox.co.uk]
- 7. webdeveterinaria.com [webdeveterinaria.com]
- 8. Evaluation of the Genotoxic Potential of the Selective COX-2 Inhibitor this compound in a Battery of in vitro and in vivo Genotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Molecular Docking Studies of Enflicoxib with Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the non-steroidal anti-inflammatory drug (NSAID) Enflicoxib and its therapeutic target, the cyclooxygenase-2 (COX-2) enzyme. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for both biochemical assays and computational molecular docking, and visualizes relevant biological pathways and experimental workflows.
This compound, a member of the coxib class, is recognized for its selective inhibition of COX-2.[1] The efficacy of this compound is largely attributed to its active pyrazol metabolite, which demonstrates high potency and selectivity for the COX-2 enzyme.[2][3] Understanding the molecular interactions that govern this selectivity is paramount for the development of next-generation anti-inflammatory therapeutics with improved safety profiles.
Quantitative Data Presentation
The inhibitory activity of this compound, its enantiomers, and its primary metabolites against COX-1 and COX-2 have been quantified using in vitro canine whole blood assays. The following tables summarize the 50% inhibitory concentrations (IC50), providing a clear comparison of their potency and selectivity.
Table 1: COX-2 Inhibition by this compound and its Derivatives
| Compound | IC50 (µM) for COX-2 |
| This compound (racemate) | 11.7 |
| (S)-(-)-Enflicoxib | 6.5 |
| Pyrazol Metabolite | 2.8 |
| (R)-(+)-Enflicoxib | > 30 |
| Metabolite M8 | > 100 |
Data sourced from in vitro canine whole blood assays.[1]
Table 2: COX-1 Inhibition by this compound and its Derivatives
| Compound | IC50 (µM) for COX-1 |
| This compound (racemate) | 37.5 |
| (S)-(-)-Enflicoxib | 23.9 |
| Pyrazol Metabolite | 50.8 |
| (R)-(+)-Enflicoxib | Not Determined |
| Metabolite M8 | Not Determined |
Data sourced from in vitro canine whole blood assays.[4]
Table 3: COX-2 Selectivity of this compound and its Pyrazol Metabolite
| Compound | COX-1/COX-2 IC50 Ratio |
| Pyrazol Metabolite | 19.45 |
A higher ratio indicates greater selectivity for COX-2.[3] It is noteworthy that when accounting for red blood cell partitioning, the selectivity ratio for the pyrazol metabolite is estimated to increase to approximately 55.[3][5]
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data presentation and provides a generalized protocol for molecular docking studies of this compound with COX-2.
1. Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
This in vitro assay is a standard method to determine the inhibitory activity of compounds against COX-1 and COX-2 in a physiologically relevant environment.
-
Objective: To measure the IC50 values of this compound and its metabolites for both COX isoforms.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy dogs.
-
Incubation for COX-1 Activity: Aliquots of whole blood are incubated with various concentrations of the test compounds (this compound, its enantiomers, and metabolites). COX-1 activity is stimulated to produce thromboxane B2 (TXB2), and the levels of TXB2 are measured in the serum.
-
Incubation for COX-2 Activity: Separate aliquots of whole blood are pre-incubated with a COX-1 inhibitor to block its activity. The samples are then incubated with various concentrations of the test compounds. COX-2 is induced, and its activity is assessed by measuring the production of prostaglandin E2 (PGE2) in the plasma.[1]
-
Quantification: TXB2 and PGE2 levels are quantified using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
2. Generalized Protocol for Molecular Docking of this compound with COX-2
While specific molecular docking studies for this compound were not found in the public domain, the following protocol outlines a standard workflow for such an investigation, based on methodologies used for other COX-2 inhibitors.
-
Objective: To predict the binding affinity and identify key interacting residues between this compound (or its active pyrazol metabolite) and the COX-2 active site.
-
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human or canine COX-2 from a protein databank (e.g., PDB ID: 6COX).
-
Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add hydrogen atoms and assign appropriate partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound or its pyrazol metabolite.
-
Optimize the ligand's geometry and assign partial charges.
-
-
Grid Generation:
-
Define the binding site (active site) on the COX-2 enzyme. This is typically done by creating a grid box that encompasses the key amino acid residues known to be important for inhibitor binding, such as Arg120, Tyr355, and Val523.[6]
-
-
Molecular Docking:
-
Utilize a molecular docking software (e.g., AutoDock, Glide, or PyRx) to predict the binding poses of the ligand within the defined active site of the protein.[7][8]
-
The docking algorithm will generate multiple possible binding conformations and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Identify the lowest energy (most favorable) binding pose.
-
Analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Visualize the docked complex to understand the spatial arrangement of the ligand in the active site and its interactions with specific amino acid residues.
-
-
Mandatory Visualizations
The following diagrams illustrate the COX-2 signaling pathway and a typical workflow for molecular docking studies.
Caption: The COX-2 signaling pathway leading to the production of inflammatory prostaglandins.
References
- 1. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selective-inhibition-of-cyclooxygenase-2-by-enflicoxib-its-enantiomers-and-its-main-metabolites-in-vitro-in-canine-blood - Ask this paper | Bohrium [bohrium.com]
- 6. bionaturajournal.com [bionaturajournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genotoxic Profile of Enflicoxib: A Technical Guide to Bacterial Reverse Mutation Assays
For Immediate Release
This technical guide provides an in-depth analysis of the genotoxic potential of Enflicoxib, a selective COX-2 inhibitor, with a specific focus on the bacterial reverse mutation assay, commonly known as the Ames test. The findings compiled from a comprehensive battery of in vitro and in vivo genotoxicity assays demonstrate that this compound does not pose a genotoxic risk.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental protocols, data interpretation, and the conclusive safety profile of this compound in this context.
Executive Summary
This compound was evaluated for its potential to induce gene mutations in a bacterial reverse mutation assay.[1][2][3] The study, conducted in compliance with Good Laboratory Practice (GLP) standards and international guidelines, concluded that this compound is non-mutagenic.[1] The experiments were performed using a range of bacterial strains and included metabolic activation with a mammalian liver S9 fraction to mimic in vivo metabolism. Across all tested concentrations and conditions, this compound did not lead to a significant increase in revertant colonies, indicating a lack of mutagenic activity.[1]
Data Presentation: Bacterial Reverse Mutation Assay of this compound
The genotoxic potential of this compound was assessed using the bacterial reverse mutation assay (Ames test) with and without metabolic activation (S9). The results are summarized below.
| Bacterial Strain | Test Condition | This compound Concentration (µ g/plate ) | Observation | Result |
| S. typhimurium TA98 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| S. typhimurium TA98 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| S. typhimurium TA100 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| S. typhimurium TA100 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| S. typhimurium TA1535 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| S. typhimurium TA1535 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| S. typhimurium TA1537 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| S. typhimurium TA1537 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| E. coli WP2 uvrA pKM101 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
| E. coli WP2 uvrA pKM101 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |
Note: Cytotoxicity was observed at concentrations of ≥1667 µ g/plate , indicated by a reduction in the number of revertant colonies.[1]
Experimental Protocols
The bacterial reverse mutation assays for this compound were conducted following internationally accepted standards, including the OECD Guideline 471 and the methods described by Maron and Ames.[1]
Test System
-
Test Article: this compound (purity ≥ 99.5%)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA pKM101.[1]
-
Metabolic Activation System: Aroclor 1254-induced rat liver post-mitochondrial fraction (S9) with a NADPH-generating system.[1]
Assay Methods
Two methods were employed in the assessment of this compound's genotoxic potential:
-
Plate Incorporation Method: This method was utilized in the initial experiment. A mixture of the test article solution, bacterial culture, and overlay agar (with or without S9 mix) was poured onto minimal glucose agar plates.
-
Preincubation Method: The second experiment was carried out using this method. The test article solution was pre-incubated with the bacterial culture and S9 mix (or buffer) before being mixed with the overlay agar and plated.[1]
Experimental Conditions
-
Concentrations: this compound was tested at concentrations up to 5000 µ g/plate .[1][2][3]
-
Replicates: Triplicate plates were used for each tested concentration and control condition.[1]
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate was counted. A positive response was defined as a dose-related increase in the mean number of revertants that was at least twice the mean of the vehicle control.
Visualizations
Principle of the Bacterial Reverse Mutation Assay (Ames Test)
Caption: Principle of the Ames test for detecting mutagens.
Experimental Workflow for this compound Ames Test
Caption: Workflow of the Ames test for this compound.
Conclusion
The comprehensive evaluation of this compound in the bacterial reverse mutation assay unequivocally demonstrates its lack of mutagenic potential.[1][2][3] These findings, as part of a larger battery of genotoxicity tests, solidify the safety profile of this compound and support its use as a therapeutic agent without concerns of genotoxic risk to animals or humans.[1][2]
References
- 1. Evaluation of the Genotoxic Potential of the Selective COX-2 Inhibitor this compound in a Battery of in vitro and in vivo Genotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 3. Evaluation of the Genotoxic Potential of the Selective COX-2 Inhibitor this compound in a Battery of in vitro and in vivo … [ouci.dntb.gov.ua]
Cell-Based Assays for Screening Enflicoxib's Anti-Inflammatory Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key cell-based assays to evaluate the anti-inflammatory properties of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is a prodrug that is converted to a more potent and selective active pyrazol metabolite, which is responsible for its long-lasting therapeutic effects.[1] The following sections detail the experimental protocols and data presentation for assays that are crucial in characterizing the mechanism of action of this compound and its active metabolite.
Core Mechanism: COX-2 Inhibition
This compound exerts its primary anti-inflammatory effect by selectively inhibiting the COX-2 enzyme.[2] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa.[3] The selectivity of a COX inhibitor for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.
Canine Whole Blood Assay for COX-1 and COX-2 Inhibition
A fundamental assay for determining the potency and selectivity of COX inhibitors is the whole blood assay. This ex vivo system maintains the physiological environment of the enzymes and is particularly relevant for veterinary drugs like this compound, which is approved for use in dogs.[4]
Experimental Protocol:
-
Blood Collection: Fresh whole blood is collected from healthy dogs into heparinized tubes.
-
Compound Preparation: this compound and its active pyrazol metabolite are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations.
-
COX-1 Inhibition (Thromboxane B2 Measurement):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle control.
-
Thrombin is added to stimulate platelet aggregation and, consequently, COX-1-mediated production of Thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, Thromboxane B2 (TXB2).
-
The reaction is stopped, and plasma is collected for TXB2 measurement using a validated ELISA kit.
-
-
COX-2 Inhibition (Prostaglandin E2 Measurement):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes and stimulate the production of Prostaglandin E2 (PGE2).
-
The reaction is stopped after an appropriate incubation period, and plasma is collected for PGE2 measurement using a validated ELISA kit.
-
-
Data Analysis: The concentrations of TXB2 and PGE2 are measured, and the percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values (the concentration of the compound that causes 50% inhibition) for COX-1 and COX-2 are then determined by non-linear regression analysis. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >334[5] | 2.93[5] | >100[5] |
| Pyrazol Metabolite | 134[5] | 0.5[5] | >250[5] |
Downstream Effects on Inflammatory Mediators
Beyond the direct inhibition of prostaglandin synthesis, the anti-inflammatory effects of selective COX-2 inhibitors can be further characterized by examining their impact on the production of other key inflammatory mediators, such as cytokines.
Cytokine Profiling in Macrophages
The RAW 264.7 murine macrophage cell line is a widely used in vitro model to study inflammation. Upon stimulation with LPS, these cells produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Experimental Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its active metabolite. The cells are pre-incubated for a specified period (e.g., 1-2 hours).
-
Stimulation: LPS is added to the wells to induce an inflammatory response. A vehicle-treated, unstimulated control group should be included.
-
Sample Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated vehicle control.
Data Presentation:
Note: As specific data for this compound in this assay is not publicly available, the following table is a template for data presentation.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Pyrazol Metabolite | 0.1 | ||
| Pyrazol Metabolite | 1 | ||
| Pyrazol Metabolite | 10 | ||
| Positive Control (e.g., Dexamethasone) | 1 |
Impact on Pro-Inflammatory Signaling Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and controls the expression of many pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[6] Investigating the effect of this compound on NF-κB activation can provide deeper insights into its mechanism of action.
NF-κB Reporter Assay
A luciferase reporter assay is a sensitive method to quantify the activation of the NF-κB pathway. This assay utilizes a cell line that has been stably transfected with a plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites.
Experimental Protocol:
-
Cell Line: A suitable cell line (e.g., HEK293 or RAW 264.7) stably expressing an NF-κB-luciferase reporter construct is used.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound or its active metabolite, followed by stimulation with an NF-κB activator, such as TNF-α or LPS.
-
Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). The percentage of inhibition of NF-κB activation is then calculated.
Data Presentation:
Note: As specific data for this compound in this assay is not publicly available, the following table is a template for data presentation.
| Compound | Concentration (µM) | NF-κB Activation Inhibition (%) |
| Pyrazol Metabolite | 0.1 | |
| Pyrazol Metabolite | 1 | |
| Pyrazol Metabolite | 10 | |
| Positive Control (e.g., NF-κB inhibitor) | 10 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for key cell-based assays.
This technical guide provides a framework for the in-depth evaluation of the anti-inflammatory effects of this compound using established cell-based assays. The presented protocols and data visualization strategies will aid researchers in generating robust and comparable data for the characterization of this and other novel anti-inflammatory compounds.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpgmb.com [jpgmb.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Chiral Separation of Enflicoxib Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed, practical protocol for the separation of Enflicoxib enantiomers using chiral high-performance liquid chromatography (HPLC). This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a chiral molecule that exists as a racemic mixture of (S)-(-)-Enflicoxib and (R)-(+)-Enflicoxib. Pharmacological studies have indicated that the (S)-enantiomer is the biologically active form, making the accurate separation and quantification of the individual enantiomers critical for drug development, quality control, and pharmacokinetic studies.
While a specific, publicly available, validated method for the chiral separation of this compound is not widely documented, this guide outlines a robust protocol developed from established methods for structurally similar pyrazoline and pyrazole derivatives. The recommended approach utilizes a polysaccharide-based chiral stationary phase (CSP), a widely successful strategy for the resolution of a broad range of chiral compounds.
Core Principles of Chiral Chromatography for this compound
The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities. In chiral HPLC, this is accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different energies of formation and, consequently, different retention times on the column, allowing for their separation.
For compounds with aromatic rings and hydrogen bond donors/acceptors like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
This section details a recommended starting protocol for the analytical-scale separation of this compound enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution depending on the specific instrumentation and column used.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) System: Equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based column is recommended. A good starting point is a Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent).
-
Solvents: HPLC-grade n-hexane, ethanol, and 2-propanol.
-
Sample: Racemic this compound standard, and individual enantiomers if available for peak identification.
Chromatographic Conditions
A normal-phase elution mode is often a successful starting point for the chiral separation of pyrazoline derivatives on polysaccharide-based CSPs.
| Parameter | Recommended Condition |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (n-Hexane / Ethanol, 90:10, v/v).
-
Ensure the sample is fully dissolved and sonicate for 5-10 minutes if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
Method Optimization Notes
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (ethanol or 2-propanol) is a critical parameter. Increasing the percentage of the alcohol will generally decrease retention times but may also affect the resolution. A systematic evaluation of the alcohol percentage (e.g., from 5% to 20%) is recommended.
-
Alcohol Modifier: While ethanol is a good starting point, 2-propanol can also be evaluated as it may offer different selectivity.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Adjusting the flow rate (e.g., between 0.8 and 1.2 mL/min) can influence efficiency and resolution.
-
Temperature: Column temperature can affect the kinetics of the chiral recognition process. Evaluating temperatures between 20°C and 40°C may improve separation.
Data Presentation
The following table summarizes the expected quantitative data from a successful chiral separation of this compound enantiomers. The values are hypothetical and will need to be determined experimentally.
| Parameter | (S)-(-)-Enflicoxib | (R)-(+)-Enflicoxib |
| Retention Time (t_R) | t_R1 | t_R2 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5 (Baseline Separation)} |
| Capacity Factor (k') | k'_1 | k'_2 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{α = k'_2 / k'_1} |
-
Retention Time (t_R): The time it takes for each enantiomer to elute from the column.
-
Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.
-
Capacity Factor (k'): A measure of the retention of an analyte on the stationary phase.
-
Selectivity Factor (α): The ratio of the capacity factors of the two enantiomers, indicating the column's ability to differentiate between them.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the development and execution of the chiral separation protocol for this compound enantiomers.
This comprehensive guide provides a strong foundation for researchers and scientists to successfully separate this compound enantiomers. By following the detailed protocol and optimization strategies, a robust and reliable chiral HPLC method can be established for various applications in pharmaceutical development and analysis.
The Potential of Enflicoxib in Neuroinflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and neurological disorders. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition presents a promising therapeutic strategy. Enflicoxib, a novel COX-2 selective non-steroidal anti-inflammatory drug (NSAID), has demonstrated efficacy in treating pain and inflammation, primarily in the context of canine osteoarthritis.[1][2] While direct studies of this compound in neuroinflammation models are not yet available in published literature, its mechanism of action, coupled with extensive research on other coxibs like Celecoxib and Rofecoxib, strongly suggests its potential as a valuable tool for neuroinflammation research. This technical guide synthesizes the existing knowledge on selective COX-2 inhibition in neuroinflammation and provides a framework for the prospective application of this compound in this critical area of study.
Introduction: The Role of COX-2 in Neuroinflammation
Neuroinflammation is characterized by the activation of glial cells, including microglia and astrocytes, and the subsequent production of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins.[3] Prostaglandin E2 (PGE2), synthesized via the COX-2 pathway, is a pivotal player in exacerbating the inflammatory response, contributing to neuronal damage and the progression of neurodegenerative diseases.[4][5]
COX-2 is typically expressed at low levels in the healthy brain but is significantly upregulated in response to inflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides.[6][7] This induction of COX-2 in microglia and astrocytes leads to an increased production of PGE2, which in turn can promote excitotoxicity, oxidative stress, and further glial activation, creating a vicious cycle of neuroinflammation and neurodegeneration.[4][8]
Selective COX-2 inhibitors, or coxibs, have been investigated for their neuroprotective effects by targeting this pathway. By reducing the synthesis of PGE2, these compounds can attenuate glial activation, decrease the production of pro-inflammatory cytokines, and ultimately protect neurons from inflammatory damage.[9][10]
This compound: A Profile
This compound is a selective COX-2 inhibitor that has been developed for veterinary use.[1] Its efficacy is attributed to its active pyrazole metabolite, which exhibits potent and sustained inhibition of the COX-2 enzyme.[11] While its primary application has been in the management of osteoarthritis in dogs, its pharmacological profile as a selective COX-2 inhibitor makes it a compelling candidate for investigation in neuroinflammation research models.
Application of Selective COX-2 Inhibitors in Neuroinflammation Models: A Review of the Evidence
The potential utility of this compound in neuroinflammation research can be inferred from the extensive studies conducted with other selective COX-2 inhibitors.
Lipopolysaccharide (LPS)-Induced Neuroinflammation
The systemic or intracerebral administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce acute neuroinflammation. Studies have shown that selective COX-2 inhibitors can mitigate the inflammatory cascade in this model.
Table 1: Effects of Selective COX-2 Inhibitors in LPS-Induced Neuroinflammation Models
| Model Organism | COX-2 Inhibitor | Dosage & Administration | Key Findings | Reference |
| Neonatal Rats | Celecoxib | 20 mg/kg, i.p. | Attenuated microglial and astrocyte activation; Reduced IL-1β and TNF-α levels; Decreased apoptotic death of oligodendrocytes.[9][12] | [9][12] |
| Neonatal Rats | Celecoxib | 20 mg/kg, i.p. | Reduced dopaminergic neuronal dysfunction; Improved sensorimotor behavioral performance.[10][13] | [10][13] |
| Rats | Celecoxib | Not specified | Inhibited HMGB1 translocation, reducing seizure susceptibility in an LPS/pilocarpine model.[14] | [14] |
Neurodegenerative Disease Models
Selective COX-2 inhibitors have also been evaluated in animal models of chronic neurodegenerative diseases.
Table 2: Effects of Selective COX-2 Inhibitors in Neurodegenerative Disease Models
| Disease Model | Model Organism | COX-2 Inhibitor | Dosage & Administration | Key Findings | Reference |
| Alzheimer's Disease (Aβ injection) | Rats | Rofecoxib, Nimesulide | Not specified | Prevented inflammatory reaction and cholinergic hypofunction. | [7] |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mice | Rofecoxib | 50 mg/kg/day, oral | Suppressed expression of IL-1β and TNF-α; Decreased glial activation.[15][16] | [15][16] |
| Multiple Sclerosis (EAE) | Mice | Celecoxib | Oral | Prevented myelin oligodendrocyte glycoprotein (MOG)-induced EAE.[17] | [17] |
It is important to note that while many studies show protective effects, some clinical trials of selective COX-2 inhibitors in Alzheimer's disease have not demonstrated significant cognitive benefits, highlighting the complexity of translating findings from animal models to human disease.[18][19][20][21]
Experimental Protocols: A Guide for this compound Research
Based on established protocols for other coxibs, the following methodologies can be adapted for investigating this compound in neuroinflammation models.
LPS-Induced Acute Neuroinflammation Model in Rodents
-
Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) is administered.
-
This compound Administration: Based on pharmacokinetic studies of other coxibs in rodents, a starting dose of this compound could be in the range of 5-20 mg/kg, administered orally or i.p. The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS).
-
Assessment of Neuroinflammation (24-72 hours post-LPS):
-
Behavioral Tests: Open field test, elevated plus maze for anxiety-like behavior.
-
Tissue Collection: Brains are collected for immunohistochemistry or biochemical analysis.
-
Biomarker Analysis:
-
Immunohistochemistry: Staining for Iba1 (microglia), GFAP (astrocytes), and COX-2.
-
ELISA/Western Blot: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 levels in brain homogenates.
-
qRT-PCR: Gene expression analysis of inflammatory markers.
-
-
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
-
Animal Model: C57BL/6 or SJL mice are commonly used strains.
-
Induction of EAE: Immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
This compound Administration: Daily oral gavage of this compound, starting from the day of immunization or at the onset of clinical signs.
-
Assessment of Disease Progression:
-
Clinical Scoring: Daily monitoring of clinical signs of paralysis using a standardized scoring system.
-
Histology: At the end of the experiment, spinal cords are collected for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Immunohistochemistry: Staining for immune cell infiltration (e.g., CD4+, F4/80+ cells).
-
Visualizing the Pathways and Workflow
Signaling Pathway of COX-2 in Neuroinflammation
Caption: COX-2 signaling pathway in neuroinflammation.
Experimental Workflow for Evaluating this compound in an LPS Model
Caption: Experimental workflow for testing this compound.
Conclusion and Future Directions
This compound, as a selective COX-2 inhibitor, holds significant promise as a research tool for investigating the mechanisms of neuroinflammation and for the preclinical evaluation of anti-inflammatory therapeutic strategies. While direct evidence of its use in neuroinflammation models is currently lacking, the wealth of data from other coxibs provides a solid foundation for its exploration in this field. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound in relevant rodent models of neuroinflammation. Such studies will be crucial for determining optimal dosing and treatment regimens. By leveraging the knowledge gained from studies with other selective COX-2 inhibitors and adapting established experimental protocols, researchers can effectively investigate the potential of this compound to modulate neuroinflammatory processes and its therapeutic potential in a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic-guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]
- 4. Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive astrocyte COX2-PGE2 production inhibits oligodendrocyte maturation in neonatal white matter injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of COX-2 Enzyme and Down-regulation of COX-1 Expression by Lipopolysaccharide (LPS) Control Prostaglandin E2 Production in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Commentary: Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]
- 9. Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib reduces brain dopaminergic neuronaldysfunction, and improves sensorimotor behavioral performance in neonatal rats exposed to systemic lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Celecoxib Decrease Seizures Susceptibility in a Rat Model of Inflammation by Inhibiting HMGB1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Rofecoxib Attenuates the Pathogenesis of Amyotrophic Lateral Sclerosis by Alleviating Cyclooxygenase-2-Mediated Mechanisms [frontiersin.org]
- 16. Rofecoxib Attenuates the Pathogenesis of Amyotrophic Lateral Sclerosis by Alleviating Cyclooxygenase-2-Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective COX-2 inhibitor celecoxib prevents experimental autoimmune encephalomyelitis through COX-2-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatories in Alzheimer’s disease—potential therapy or spurious correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term efficacy and safety of celecoxib in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the role of COX-2 in Alzheimer's disease: Potential therapeutic implications of COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medscape.com [medscape.com]
Application of Enflicoxib in Cancer Cell Line Proliferation Studies: A Technical Guide
Disclaimer: There is currently no publicly available research specifically investigating the application of Enflicoxib in cancer cell line proliferation studies. This technical guide is a projection based on the well-documented anti-cancer properties of other selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Mavacoxib. The experimental protocols, data, and signaling pathways described herein are based on studies of these analogous compounds and are presented as a framework for potential future research on this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. While its primary application to date has been in veterinary medicine for the treatment of osteoarthritis in dogs, the established role of COX-2 in carcinogenesis suggests a potential therapeutic application for this compound in oncology.[1][2][3] Overexpression of COX-2 is a hallmark of many premalignant and malignant tissues, where it contributes to tumor growth, angiogenesis, and resistance to apoptosis.[4][5][6] Selective COX-2 inhibitors have demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, indicating that this compound may hold similar potential as an anti-cancer agent.[4][7][8]
This guide provides a comprehensive overview of the methodologies and expected outcomes for investigating the effects of this compound on cancer cell proliferation, drawing upon the extensive body of research on other coxibs.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize typical quantitative data from studies on the effects of selective COX-2 inhibitors on cancer cell lines. These represent the anticipated results from similar experiments conducted with this compound.
Table 1: Expected IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Expected IC50 (µM) |
| HT-29 | Colon Cancer | 25 - 50 |
| HCT116 | Colon Cancer | 20 - 45 |
| BxPC-3 | Pancreatic Cancer | 10 - 40 |
| A549 | Non-Small Cell Lung Cancer | 50 - 100 |
| MCF-7 | Breast Cancer | 30 - 60 |
| MDA-MB-231 | Breast Cancer | 40 - 80 |
| BGC-823 | Gastric Cancer | 60 - 120 |
Data are hypothetical and based on reported IC50 values for Celecoxib and other COX-2 inhibitors in similar cell lines.[9][10]
Table 2: Expected Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Apoptotic Cells (Annexin V+) |
| HT-29 | Control | 45 - 55% | 30 - 40% | < 5% |
| HT-29 | This compound (50 µM) | 60 - 75% | 15 - 25% | 15 - 30% |
| BxPC-3 | Control | 50 - 60% | 25 - 35% | < 5% |
| BxPC-3 | This compound (40 µM) | 65 - 80% | 10 - 20% | 20 - 40% |
Data are hypothetical and based on reported effects of Celecoxib on cell cycle and apoptosis.[8][11]
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Resuspend the harvested cells in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
dot
Caption: COX-2 Dependent Signaling Pathway.
dot
Caption: COX-2 Independent Signaling Pathways.
Experimental Workflow
dot
Caption: Experimental Workflow for this compound Studies.
Conclusion
While direct experimental evidence is lacking, the established mechanisms of action for selective COX-2 inhibitors strongly suggest that this compound could be a valuable compound for investigation in cancer research. The protocols and expected outcomes detailed in this guide provide a solid foundation for initiating studies into the anti-proliferative effects of this compound on various cancer cell lines. Future research should focus on validating these hypothesized effects and elucidating the precise molecular pathways through which this compound may exert its anti-cancer activity, both dependent and independent of COX-2 inhibition.
References
- 1. The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A blinded, randomized and controlled multicenter field study investigating the safety and efficacy of long-term use of this compound in the treatment of naturally occurring osteoarthritis in client-owned dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webdeveterinaria.com [webdeveterinaria.com]
- 4. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effects of COX-2 inhibitor celecoxib on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of celecoxib on cell apoptosis and Fas, FasL and Bcl-2 expression in a BGC-823 human gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the In Vitro Angiogenic Potential of Enflicoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in veterinary medicine for managing pain and inflammation associated with osteoarthritis.[1][2][3][4][5] Its therapeutic effects are largely attributed to its active pyrazol metabolite, which demonstrates high selectivity for COX-2 inhibition.[3][6][7][8] Given the well-established role of COX-2 in promoting angiogenesis, a critical process in tumor growth and other pathologies, this guide outlines a comprehensive in vitro research plan to investigate the potential anti-angiogenic effects of this compound and its active metabolite. This document provides detailed experimental protocols, templates for data presentation, and visualizations of the proposed experimental workflow and the hypothesized underlying signaling pathways.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process. While essential for development and tissue repair, pathological angiogenesis is a hallmark of cancer and inflammatory diseases. The enzyme cyclooxygenase-2 (COX-2) is frequently overexpressed in tumors and inflamed tissues, where it catalyzes the production of prostaglandins, particularly prostaglandin E2 (PGE2). PGE2, in turn, can stimulate the production of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor that promotes endothelial cell proliferation, migration, and tube formation.
This compound is a selective COX-2 inhibitor that is metabolized to a highly active and selective pyrazol metabolite.[3][6][7][8] By inhibiting COX-2, this compound and its metabolite are expected to reduce PGE2 production, thereby potentially downregulating VEGF expression and inhibiting angiogenesis. This technical guide provides a framework for testing this hypothesis through a series of established in vitro angiogenesis assays.
Proposed Experimental Plan & Methodologies
To thoroughly investigate the anti-angiogenic properties of this compound and its active pyrazol metabolite, a multi-faceted approach using primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is proposed. The following assays are recommended to assess key steps in the angiogenic process: cell proliferation, migration, and tube formation.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the effects of this compound and its active metabolite on endothelial cell function.
Caption: Proposed experimental workflow for investigating the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound and its metabolite on the viability and proliferation of endothelial cells.
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and its pyrazol metabolite (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation (e.g., a known anti-angiogenic agent).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of the compounds on the migratory ability of endothelial cells, a crucial step in angiogenesis.
Protocol:
-
Grow HUVECs to confluence in a 6-well plate.
-
Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound or its pyrazol metabolite.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking the final step of angiogenesis.
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel-coated plate.
-
Treat the cells with different concentrations of this compound or its pyrazol metabolite.
-
Incubate the plate at 37°C for 4-6 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Data Presentation
Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.
Table 1: Effect of this compound and its Pyrazol Metabolite on HUVEC Proliferation (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) | Cell Viability (%) at 72h (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Pyrazol Metabolite | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control | X |
Table 2: Effect of this compound and its Pyrazol Metabolite on HUVEC Migration (Wound Healing Assay)
| Compound | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) |
| Vehicle Control | - | 95 ± 4.5 |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Pyrazol Metabolite | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control | X |
Table 3: Effect of this compound and its Pyrazol Metabolite on HUVEC Tube Formation
| Compound | Concentration (µM) | Total Tube Length (arbitrary units) (Mean ± SD) | Number of Junctions (Mean ± SD) | Number of Branches (Mean ± SD) |
| Vehicle Control | - | |||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Pyrazol Metabolite | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control | X |
Hypothesized Signaling Pathway
The anti-angiogenic effects of this compound are hypothesized to be mediated through the inhibition of the COX-2/PGE2/VEGF signaling axis.
Caption: Hypothesized signaling pathway for the anti-angiogenic effect of this compound.
Conclusion
This technical guide outlines a systematic in vitro approach to investigate the anti-angiogenic effects of this compound and its active pyrazol metabolite. By employing a series of well-established assays, researchers can elucidate the impact of these compounds on key angiogenic processes. The provided protocols, data presentation templates, and pathway diagrams offer a robust framework for conducting this research. The findings from these studies will be crucial in determining the potential of this compound as an anti-angiogenic agent, which could have significant implications for its therapeutic applications beyond its current use.
References
- 1. researchgate.net [researchgate.net]
- 2. webdeveterinaria.com [webdeveterinaria.com]
- 3. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webdeveterinaria.com [webdeveterinaria.com]
- 5. Efficacy and safety of this compound for treatment of canine osteoarthritis: A 6-week randomised, controlled, blind, multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Experimental Design of Long-Term Enflicoxib Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for designing and conducting long-term preclinical studies of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document outlines detailed experimental protocols, data presentation strategies, and essential visualizations to ensure robust and reliable evaluation of the long-term safety and efficacy of this compound in relevant animal models.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts by selectively inhibiting the COX-2 enzyme.[1] This enzyme is primarily induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1] In contrast, the COX-1 isoform is a constitutive enzyme involved in physiological functions, such as protecting the gastrointestinal tract and maintaining kidney function.[1]
This compound is metabolized in dogs into an active pyrazol metabolite, which is a more potent and selective COX-2 inhibitor than the parent compound and has a long elimination half-life, contributing significantly to the sustained therapeutic effect of the drug.[2][3] The recommended dosing regimen for dogs with osteoarthritis is an initial loading dose of 8 mg/kg, followed by a weekly maintenance dose of 4 mg/kg.[2][4] Long-term studies in dogs with naturally occurring osteoarthritis have demonstrated the efficacy and safety of this compound for up to 6-7 months.[2][5]
Core Principles of Long-Term Study Design
The design of long-term studies for this compound should adhere to internationally recognized guidelines to ensure data quality and animal welfare. Key guidelines include the VICH GL43: Target Animal Safety for Veterinary Pharmaceutical Products and the OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (e.g., Test No. 452: Chronic Toxicity Studies) .[1][4][6][7][8][9]
The primary objectives of a long-term study are to:
-
Evaluate the cumulative toxicity of this compound and its metabolites.
-
Identify potential target organs for toxicity.
-
Establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Assess the long-term efficacy in a relevant disease model.
A well-designed study should incorporate a control group, a therapeutic dose group, and at least two multiples of the therapeutic dose to establish a margin of safety.[4]
Key Experimental Protocols
Animal Model Selection and Osteoarthritis Induction
For efficacy studies, a validated canine model of osteoarthritis (OA) is recommended. The anterior cruciate ligament transection (ACLT) model is a commonly used surgical method to induce OA that results in reproducible joint instability and subsequent cartilage degeneration, mimicking post-traumatic OA in humans.[5][10] Chemical induction with agents like sodium monoiodoacetate (MIA) offers a less invasive alternative that causes chondrocyte death and inflammation.[10][11]
Protocol for ACLT-Induced Osteoarthritis in Dogs:
-
Animal Selection: Use skeletally mature dogs (e.g., Beagles) of a specific sex and age range. House animals under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia and Analgesia: Anesthetize the animals using a standard protocol (e.g., premedication with an opioid, induction with propofol, and maintenance with isoflurane). Provide appropriate peri-operative analgesia.
-
Surgical Procedure: Under aseptic conditions, perform a medial arthrotomy of the stifle joint. Transect the anterior cruciate ligament. Close the joint capsule, subcutaneous tissue, and skin in layers.
-
Post-operative Care: Administer post-operative analgesics for a minimum of 72 hours. Monitor the animals for signs of pain, infection, and distress. Allow for a recovery and disease development period (typically 8-12 weeks) before initiating treatment.
-
Model Validation: Confirm the development of OA through radiographic evaluation (e.g., osteophyte formation, joint space narrowing) and lameness assessment (e.g., force plate analysis).
Long-Term Safety and Toxicity Study Design
This protocol is based on VICH GL43 and OECD guidelines.
-
Animal Selection: Use healthy, young adult dogs (e.g., Beagles) from a reputable supplier. Acclimatize the animals to the facility for at least two weeks before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (minimum of 4 dogs per sex per group).
-
Group 1: Control (vehicle only)
-
Group 2: 1x Therapeutic Dose of this compound
-
Group 3: 3x Therapeutic Dose of this compound
-
Group 4: 5x Therapeutic Dose of this compound
-
-
Dosing and Administration: Administer this compound orally once weekly for a minimum of 6 months. The formulation used should be the final intended marketed product.
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Record body weight weekly and food consumption daily.
-
Clinical Pathology: Collect blood and urine samples at baseline and at regular intervals (e.g., monthly) throughout the study.
-
Hematology: Red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), and platelet count.
-
Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, globulin, cholesterol, glucose, electrolytes (sodium, potassium, chloride).
-
Urinalysis: Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and microscopic examination of the sediment.
-
-
Organ-Specific Safety Monitoring:
-
Gastrointestinal Safety: Perform endoscopic examinations of the stomach and duodenum at baseline and at the end of the study to assess for mucosal lesions (e.g., erosions, ulcers).[12][13][14][15] A scoring system should be used to grade the severity of any findings.
-
Renal Safety: In addition to standard clinical chemistry, monitor for early signs of renal injury using urinary biomarkers such as Neutrophil Gelatinase-Associated Lipocalin (NGAL) and Kidney Injury Molecule-1 (KIM-1).[2][3][16][17][18]
-
Hepatic Safety: Monitor for early hepatic injury using serum biomarkers such as microRNA-122 (miR-122).[19][20][21]
-
Cardiovascular Safety: For a thorough cardiovascular safety assessment, use telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure in a subset of animals.[22][23][24]
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals.[25] Collect and weigh major organs. Preserve a comprehensive list of tissues in 10% neutral buffered formalin.[26] Conduct histopathological examination of all tissues from the control and high-dose groups. If treatment-related changes are observed, examine the corresponding tissues from the lower dose groups.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Summary of Hematology Parameters (Mean ± SD)
| Parameter | Control | 1x Dose | 3x Dose | 5x Dose |
| RBC (10^6/µL) | ||||
| Hemoglobin (g/dL) | ||||
| Hematocrit (%) | ||||
| WBC (10^3/µL) | ||||
| Platelets (10^3/µL) |
Table 2: Summary of Clinical Chemistry Parameters (Mean ± SD)
| Parameter | Control | 1x Dose | 3x Dose | 5x Dose |
| ALT (U/L) | ||||
| AST (U/L) | ||||
| ALP (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) |
Table 3: Summary of Efficacy Parameters in Osteoarthritis Model (Mean ± SD)
| Parameter | Placebo | This compound |
| Lameness Score | ||
| Pain Score (CBPI) | ||
| Peak Vertical Force (N) |
Mandatory Visualizations
Signaling Pathway
References
- 1. fda.gov [fda.gov]
- 2. Urinary biomarkers for acute kidney injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. The Modified Canine Groove Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VICH GL43 Target animal safety: pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. CVM GFI #185 (VICH GL43) Target Animal Safety for Veterinary Pharmaceutical Products | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. oecd.org [oecd.org]
- 10. Development and characterization of various osteoarthritis models for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induced Models of Osteoarthritis in Animal Models: A Systematic Review [mdpi.com]
- 12. Endoscopic evaluation of the gastroduodenal mucosa following non-steroidal anti-inflammatory drug administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevalence of gastrointestinal lesions in dogs chronically treated with nonsteroidal anti‐inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. international-animalhealth.com [international-animalhealth.com]
- 17. Role of urinary biomarkers in investigating AKI in dogs [veterinaryirelandjournal.com]
- 18. Urinary biomarkers for acute kidney injury in dogs. | Semantic Scholar [semanticscholar.org]
- 19. Hepatocyte-derived microRNAs as sensitive serum biomarkers of hepatocellular injury in Labrador retrievers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of potential serum biomarkers of hepatic fibrosis and necroinflammatory activity in dogs with liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dvm360.com [dvm360.com]
- 22. Use of serum biomarkers in staging of canine hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cardiovascular safety assessments in the conscious telemetered dog: utilisation of super-intervals to enhance statistical power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nc3rs.org.uk [nc3rs.org.uk]
- 25. Anatomic Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Human Lymphocyte Chromosome Aberration Assay for Enflicoxib Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro human lymphocyte chromosome aberration assay conducted to evaluate the genotoxic potential of Enflicoxib, a selective COX-2 inhibitor. The information presented herein is synthesized from a battery of Good Laboratory Practice (GLP) compliant genotoxicity assays performed in accordance with internationally accepted standards, including the OECD Guideline for Testing of Chemicals, No. 473.[1][2][3][4]
This compound, also known by its research acronym E-6087, is a pyrazoline derivative with potent anti-inflammatory and analgesic properties.[1][5] As part of its safety assessment, a thorough evaluation of its potential to induce genetic damage is mandatory.[5] The in vitro chromosome aberration test is a key component of this assessment, designed to identify substances that may cause structural damage to chromosomes in cultured mammalian cells.[2][6][7][8] Such damage is linked to mutagenesis and carcinogenesis, making this assay a critical tool in drug development.[2][6]
Experimental Design and Rationale
The study on this compound utilized human peripheral blood lymphocytes, a primary cell culture model that is highly relevant for predicting effects in humans.[1][2][4] The assay was conducted in two independent experiments, exposing the cells to this compound both with and without a metabolic activation system (S9 mix).[1] The S9 mix, a rat liver homogenate, is included to simulate the metabolic processes that a substance would undergo in the body, which can sometimes convert a non-genotoxic compound into a genotoxic one.
Two exposure scenarios were tested to assess the effect of different treatment durations: a short-term (3-hour) exposure followed by a recovery period, and a long-term (20-hour) continuous exposure in the absence of S9.[1] The concentrations of this compound were selected based on a preliminary cytotoxicity assay, with the highest concentrations intended to induce a significant, but not excessive, level of cell toxicity, typically measured by a decrease in the mitotic index.[1][7]
Detailed Experimental Protocol
The methodology employed in the human lymphocyte chromosome aberration assay for this compound followed established guidelines.[1]
1. Cell Culture and Treatment:
-
Cell Source: Whole blood was obtained from healthy, non-smoking adult donors.[1]
-
Culture Medium: Lymphocytes were cultured in RPMI 1640 Dutch-modified medium supplemented with 10% foetal calf serum, antibiotics (penicillin and streptomycin), heparin, and phytohaemagglutinin to stimulate cell division.[1]
-
Test Substance Preparation: this compound (purity ≥ 99.5%) was dissolved in dimethyl sulfoxide (DMSO).[1][9]
-
Treatment Conditions:
-
Experiment 1: Cultures were treated with this compound for 3 hours in the presence and absence of S9, followed by a 17-hour recovery period.[1][3]
-
Experiment 2: In the presence of S9, a 3-hour treatment was followed by a 17-hour recovery. In the absence of S9, cultures were continuously exposed to this compound for 20 hours.[1][3]
-
-
Controls:
2. Chromosome Preparation and Analysis:
-
Metaphase Arrest: A metaphase-arresting substance, such as colcemid or colchicine, is added to the cultures prior to harvesting to accumulate cells in the metaphase stage of cell division.[2][10]
-
Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed.[10]
-
Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained to make the chromosomes visible for analysis.[10]
-
Microscopic Analysis: Slides are analyzed under a microscope to identify and quantify structural chromosome aberrations, such as chromatid and chromosome breaks, deletions, and exchanges.[2][7]
Data Presentation
The genotoxicity assessment of this compound involved evaluating its effect on the mitotic index (a measure of cytotoxicity) and the frequency of chromosomal aberrations.
Table 1: this compound Concentrations and Treatment Conditions in the Human Lymphocyte Chromosome Aberration Assay [1]
| Treatment Condition | Exposure Time | This compound Concentration (µg/mL) |
| Without S9 Metabolic Activation | 3 hours | Up to 62.5 |
| Without S9 Metabolic Activation | 20 hours | Up to 29.6 |
| With S9 Metabolic Activation | 3 hours | Up to 66.7 |
Table 2: Summary of Results from the Human Lymphocyte Chromosome Aberration Assay for this compound [1]
| Treatment Condition | Key Findings |
| Cytotoxicity | Signs of cell toxicity, indicated by a decrease in the mitotic index, were observed at the highest tested concentrations. |
| Genotoxicity | This compound did not induce a significant increase in the frequency of chromosomal aberrations in human lymphocytes under any of the tested conditions. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro human lymphocyte chromosome aberration assay.
Caption: Experimental workflow of the chromosome aberration assay.
Logical Framework for Genotoxicity Assessment
The diagram below outlines the decision-making process for evaluating the genotoxicity of a test substance based on the assay's outcomes.
Caption: Decision logic for genotoxicity evaluation.
Conclusion
Based on the comprehensive in vitro human lymphocyte chromosome aberration assay, this compound was shown to lack genotoxic activity.[1] The absence of a significant, dose-dependent increase in chromosomal aberrations, even at cytotoxic concentrations, provides strong evidence that this compound does not pose a genotoxic risk to animals or humans.[1][4] These findings, in conjunction with other genotoxicity assays (Ames test and in vivo micronucleus assay), support the overall safety profile of this compound as a therapeutic agent.[1]
References
- 1. Evaluation of the Genotoxic Potential of the Selective COX-2 Inhibitor this compound in a Battery of in vitro and in vivo Genotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 4. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 6. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Chromosomal aberration test in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to High-Throughput Screening: Troubleshooting and Optimization
For Researchers, Scientists, and Drug Development Professionals
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[1] However, the complexity and scale of HTS campaigns present numerous challenges, from assay variability to data interpretation.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of troubleshooting and optimization strategies for HTS cores.
Foundational Principles of HTS Assay Quality
A robust and reliable HTS assay is fundamental to the success of any screening campaign. Several key metrics are used to assess assay quality, with the Z'-factor being the most widely accepted.[3][4]
Table 1: Key HTS Quality Control Metrics [3][4]
| Metric | Formula | Acceptance Criteria | Interpretation |
| Z'-factor | 1 - [(3 * (SDpos + SDneg)) / |Meanpos - Meanneg|] | Z' > 0.5 | Excellent assay with a large separation between positive and negative controls. |
| 0 < Z' ≤ 0.5 | Acceptable assay, but may benefit from optimization. | ||
| Z' ≤ 0 | Unacceptable assay, requires significant troubleshooting. | ||
| Signal-to-Background (S/B) Ratio | Meansignal / Meanbackground | > 10 | Indicates a sufficient dynamic range for hit identification.[5] |
| Signal-to-Noise (S/N) Ratio | (Meansignal - Meanbackground) / SDbackground | > 10 | Measures the separation of the signal from the background noise. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Indicates the level of variability within a set of measurements. |
SDpos = Standard Deviation of the positive control; SDneg = Standard Deviation of the negative control; Meanpos = Mean of the positive control; Meanneg = Mean of the negative control; Meansignal = Mean of the experimental signal; Meanbackground = Mean of the background signal; SDbackground = Standard Deviation of the background signal.
Common HTS Troubleshooting and Optimization Workflow
A systematic approach to troubleshooting is crucial for efficiently identifying and resolving issues in an HTS assay. The following workflow outlines a logical progression from initial assay development to hit confirmation.
Caption: A logical workflow for HTS troubleshooting and optimization.
Data Presentation: Quantifying Optimization Success
Effective optimization strategies should result in measurable improvements in assay performance. The following tables illustrate the impact of common troubleshooting interventions.
Table 2: Impact of Plate Position Effect Correction
This table demonstrates the improvement in data quality after applying a B-score correction to account for systematic errors across a 384-well plate.[6]
| Parameter | Before Correction | After B-score Correction |
| Mean Signal (Negative Control) | 10,500 | 10,550 |
| SD (Negative Control) | 1,500 | 800 |
| %CV (Negative Control) | 14.3% | 7.6% |
| Mean Signal (Positive Control) | 55,000 | 55,100 |
| SD (Positive Control) | 4,500 | 2,500 |
| %CV (Positive Control) | 8.2% | 4.5% |
| Z'-Factor | 0.35 | 0.68 |
Table 3: Effect of Counter-Screening on Hit List
This table illustrates the reduction in false positives after performing counter-screens for compound autofluorescence and aggregation.[7][8]
| Screening Stage | Number of Hits | Hit Rate (%) |
| Primary Screen | 1,500 | 1.5% |
| After Autofluorescence Counter-Screen | 1,100 | 1.1% |
| After Aggregation Counter-Screen | 750 | 0.75% |
| Confirmed Hits | 750 | 0.75% |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible HTS. The following sections provide methodologies for key troubleshooting and optimization experiments.
Protocol for Assay Development and Z'-Factor Optimization
This protocol outlines the steps for developing a robust HTS assay with an acceptable Z'-factor.[9]
-
Reagent Preparation and Titration:
-
Prepare serial dilutions of key reagents (e.g., enzyme, substrate, antibody) to determine optimal concentrations.
-
Use a matrix titration approach to test combinations of reagent concentrations.
-
-
Assay Miniaturization:
-
Incubation Time and Temperature Optimization:
-
Perform a time-course experiment to determine the optimal incubation time for signal development.
-
Test a range of temperatures to identify the most stable and robust conditions.
-
-
Control Plate Setup:
-
Prepare a control plate with 16-32 wells each of positive and negative controls.
-
Positive controls should elicit a maximal response, while negative controls represent the baseline.
-
-
Z'-Factor Calculation and Assessment:
-
Measure the signal from the control plate using the appropriate detection method (e.g., fluorescence, luminescence).
-
Calculate the Z'-factor using the formula in Table 1.
-
If Z' ≤ 0.5, revisit steps 1-3 to further optimize assay conditions.
-
Protocol for Compound Autofluorescence Counter-Screen
This protocol is designed to identify compounds that intrinsically fluoresce at the same wavelength as the assay signal, leading to false positives.[12]
-
Plate Preparation:
-
Prepare a 384-well plate containing the assay buffer without any of the assay's biological components (e.g., enzyme, cells).
-
-
Compound Addition:
-
Add the hit compounds from the primary screen to the wells at the same final concentration used in the primary assay.
-
Include positive (a known fluorescent compound) and negative (DMSO) controls.
-
-
Signal Measurement:
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
Read the fluorescence intensity using the same filter set as the primary assay.
-
-
Data Analysis:
-
Calculate the signal-to-background ratio for each compound.
-
Compounds with a signal significantly above the DMSO control are flagged as autofluorescent and potential false positives.
-
Protocol for Compound Aggregation Counter-Screen
This protocol identifies compounds that form aggregates and non-specifically inhibit enzyme activity.[8]
-
Reagent Preparation:
-
Prepare two sets of assay buffer: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).
-
-
Assay Setup:
-
Perform the primary enzymatic assay in parallel in both buffer conditions.
-
Add hit compounds to both sets of assay plates.
-
-
Data Acquisition and Analysis:
-
Measure the enzyme activity in both conditions.
-
Calculate the IC50 for each compound in the presence and absence of detergent.
-
-
Hit Triage:
-
Compounds that show a significant rightward shift in their IC50 value in the presence of detergent are likely aggregators and should be deprioritized.[7]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in HTS troubleshooting and optimization.
Caption: Signaling pathway illustrating common compound interference mechanisms.
Caption: A streamlined workflow for hit confirmation and false positive elimination.[13][14]
By implementing these troubleshooting and optimization strategies, researchers can enhance the quality and reliability of their HTS data, leading to more robust and actionable insights in the drug discovery process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assay.dev [assay.dev]
- 4. academic.oup.com [academic.oup.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-Handling in High-Throughput Screening [microlit.us]
- 11. Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening | by BlogInnovazione | Medium [medium.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability of Enflicoxib and its Metabolites in Frozen Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the stability of enflicoxib and its primary active metabolite in frozen canine plasma. The information herein is critical for ensuring the integrity of samples and the accuracy of bioanalytical data in pharmacokinetic, toxicokinetic, and clinical studies.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is approved for treating pain and inflammation associated with osteoarthritis in dogs[1]. Following oral administration, this compound is rapidly metabolized into an active pyrazol metabolite, which is primarily responsible for its prolonged therapeutic effect[1]. The pharmacokinetic profile is characterized by a relatively short half-life for the parent compound (this compound) and a significantly longer half-life for the active pyrazol metabolite, which reaches a steady state after 10-12 weeks of weekly treatment[2][3].
Accurate measurement of both this compound and its pyrazol metabolite in plasma is essential for research and clinical monitoring. Therefore, a thorough understanding of their stability under typical sample handling and storage conditions is paramount. This document details the established stability profiles in frozen plasma and the validated methodologies used for their quantification.
Metabolic Pathway Overview
This compound acts as a prodrug, undergoing biotransformation to form its pharmacologically active pyrazol metabolite. This conversion is a key step in its mechanism of action, leading to sustained therapeutic plasma concentrations of the active moiety[4][5].
Experimental Protocols
The stability of this compound and its pyrazol metabolite has been determined using fully validated bioanalytical methods. The following protocols are standard for the collection, processing, and analysis of plasma samples.
-
Blood Collection: Whole blood samples are collected into tubes containing potassium-3-ethylenediaminetetraacetic acid (K3EDTA) as the anticoagulant[1].
-
Centrifugation: The tubes are centrifuged promptly after collection at approximately 2,500 x g for 10 minutes. Whenever possible, this step is performed at refrigerated temperatures (+4°C) to minimize ex vivo degradation[1].
-
Plasma Separation: Following centrifugation, the resulting plasma supernatant is carefully transferred into two separate, labeled polypropylene tubes for storage[1].
-
Storage: The plasma aliquots are immediately stored frozen at a nominal temperature of -20°C (±2°C) until they are shipped for analysis[1][2].
Plasma concentrations of this compound and its pyrazol metabolite are quantified using a validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) detection method[1][2].
-
Principle: This method offers high selectivity and sensitivity for accurately measuring drug and metabolite concentrations in a complex biological matrix like plasma[1][2].
-
Validation Parameters: The method has been validated to be selective, accurate, precise, and reproducible[1][2].
-
Linearity: The assay is linear over concentration ranges of 5.0–1,000 ng/mL for this compound and 2.5–1,000 ng/mL for the pyrazol metabolite[1][2].
-
Accuracy and Precision: The method demonstrates an overall accuracy between 85.0% and 116.1% of the nominal value and an overall precision of less than 14.2% for both analytes[2].
Analyte Stability in Canine Plasma
Validation studies have demonstrated that both this compound and its pyrazol metabolite are stable under various conditions encountered during sample collection, storage, and analysis. The quantitative data from these studies are summarized below.
The long-term stability of the analytes was assessed by storing plasma samples at a nominal temperature of -20°C. This ensures that samples from long-duration clinical trials remain viable. In studies, the maximum storage time for samples was 376 days, well within the proven stability period[1].
| Analyte | Storage Temperature | Duration | Stability Outcome | Reference |
| This compound | -20°C | 402 days | Stable | [1][2] |
| Pyrazol Metabolite | -20°C | 402 days | Stable | [1][2] |
Table 1. Summary of long-term stability data for this compound and its pyrazol metabolite in frozen canine plasma.
Samples may undergo multiple freeze-thaw cycles during shipping or if repeat analyses are required. Stability through these cycles is crucial for data integrity.
| Analyte | Number of Cycles | Stability Outcome | Reference |
| This compound | 4 | Stable | [2] |
| Pyrazol Metabolite | 4 | Stable | [2] |
Table 2. Summary of freeze-thaw stability data in canine plasma.
This parameter is critical to ensure that analytes do not degrade during sample processing steps (e.g., after thawing and before placing in the autosampler).
| Analyte | Storage Condition | Duration | Stability Outcome | Reference |
| This compound | Room Temperature | 4 hours | Stable | [2] |
| Pyrazol Metabolite | Room Temperature | 4 hours | Stable | [2] |
Table 3. Summary of bench-top stability data in canine plasma.
Conclusion
The validated data confirm that this compound and its active pyrazol metabolite demonstrate excellent stability in frozen canine plasma. Key findings include:
-
Long-Term Stability: Both compounds are stable for at least 402 days when stored at a nominal temperature of -20°C, ensuring sample integrity for the duration of long-term clinical studies[1][2].
-
Freeze-Thaw Stability: The analytes are robust and can withstand at least four freeze-thaw cycles without significant degradation[2].
-
Bench-Top Stability: Both this compound and its metabolite are stable for up to 4 hours at room temperature, providing an adequate window for sample preparation and analysis[2].
These established stability profiles, combined with a robust and validated HPLC-MS/MS analytical method, provide a high degree of confidence in the bioanalytical results obtained from plasma samples handled and stored according to the described protocols. Researchers and drug development professionals can rely on these procedures to generate accurate and reproducible pharmacokinetic data for this compound.
References
- 1. This compound for the long-term management of canine osteoarthritis—External validation of a population pharmacokinetic model in dogs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound for the long-term management of canine osteoarthritis—External validation of a population pharmacokinetic model in dogs with osteoarthritis [frontiersin.org]
- 3. Pharmacokinetics of this compound in dogs: Effects of prandial state and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic-guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webdeveterinaria.com [webdeveterinaria.com]
The Impact of High Plasma Protein Binding on the In Vitro Efficacy of Enflicoxib: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enflicoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, demonstrates potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. A critical aspect of its pharmacokinetic profile is its extensive binding to plasma proteins. This technical guide delves into the profound impact of this high plasma protein binding on the in vitro activity of this compound and its primary active metabolite. We will explore the experimental methodologies used to quantify this binding and its consequences on the drug's inhibitory potency against COX enzymes. This document provides researchers and drug development professionals with a comprehensive understanding of the interplay between plasma protein binding and the therapeutic efficacy of this compound.
Introduction
This compound is a selective COX-2 inhibitor developed for the management of pain and inflammation, particularly in veterinary medicine.[1] Its therapeutic effect is primarily mediated by its active pyrazol metabolite.[1] A defining characteristic of both this compound and its active metabolite is their high affinity for plasma proteins, with binding reported to be approximately 99%.[2] This extensive binding has significant implications for the drug's pharmacokinetics and pharmacodynamics, as it is the unbound, or "free," fraction of the drug that is available to exert its pharmacological effect at the target site. Understanding the extent of plasma protein binding and its influence on in vitro assays is crucial for accurately interpreting preclinical data and predicting in vivo efficacy.
The Cyclooxygenase (COX) Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting COX-2. The COX enzymes, COX-1 and COX-2, are central to the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins and thromboxanes—lipid mediators of inflammation, pain, and various physiological functions.
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for selective NSAIDs like this compound.
The following diagram illustrates the role of COX-1 and COX-2 in the arachidonic acid signaling pathway.
Quantitative Analysis of Plasma Protein Binding and In Vitro COX Inhibition
The high degree of plasma protein binding directly influences the concentration of this compound and its active metabolite available to inhibit COX-2. The following tables summarize the key quantitative data.
| Compound | Plasma Protein Binding (%) |
| This compound | ~99 |
| Pyrazol Metabolite | ~99 |
Table 1: Plasma Protein Binding of this compound and its Active Metabolite in Dogs. [2]
The in vitro inhibitory activity of this compound and its metabolites against COX-1 and COX-2 has been determined using a canine whole blood assay. This assay provides a physiologically relevant environment that includes plasma proteins.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| This compound (racemate) | 37.5 | 11.7 | 3.2 |
| (S)-(-)-Enflicoxib | 23.9 | 6.5 | 3.7 |
| (R)-(+)-Enflicoxib | >500 | >30 | - |
| Pyrazol Metabolite | 50.8 | 2.8 | 19.45 |
| M8 Metabolite | >500 | >100 | - |
Table 2: In Vitro COX Inhibition by this compound and its Metabolites in Canine Whole Blood. [3]
It is noteworthy that the pyrazol metabolite demonstrates the most potent and selective COX-2 inhibition.[3] Furthermore, studies have shown that this metabolite exhibits saturable binding to red blood cells. When this partitioning is accounted for, the calculated plasma IC50 for COX-2 inhibition decreases to 0.2 µM, and the selectivity ratio increases to approximately 55.[3] This highlights the importance of considering blood cell partitioning in addition to plasma protein binding for a complete understanding of the drug's activity.
Experimental Protocols
Accurate determination of plasma protein binding and in vitro COX inhibition is paramount. The following sections detail the methodologies typically employed.
Plasma Protein Binding Determination via Equilibrium Dialysis
Equilibrium dialysis is the gold standard for assessing plasma protein binding, minimizing non-specific binding artifacts.
Detailed Protocol:
-
Preparation of Dialysis Unit: A dialysis unit, often in a 96-well format (e.g., RED plate), is used. Each well contains two chambers separated by a semipermeable membrane with a molecular weight cutoff (typically 8-14 kDa) that retains proteins but allows the passage of small molecules like this compound.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted into plasma from the target species (e.g., canine plasma) to the desired final concentration.
-
Loading the Unit: The plasma-drug mixture is added to one chamber (the donor chamber), and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the receiver chamber).
-
Incubation: The unit is sealed and incubated at 37°C, typically with gentle shaking, for a sufficient period (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.
-
Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.
-
Analysis: The concentration of this compound in the aliquots is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The percentage of plasma protein binding is calculated using the concentrations of the drug in the plasma ([Drug]plasma) and buffer ([Drug]buffer) chambers at equilibrium. The concentration in the buffer chamber represents the free drug concentration.
In Vitro COX Inhibition Assessment using a Canine Whole Blood Assay
The canine whole blood assay is a robust method to evaluate the COX-inhibitory activity of a compound in a physiologically relevant matrix that includes all blood components.
References
- 1. This compound for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Enflicoxib Cross-Reactivity in Prostaglandin Immunoassays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential for Enflicoxib and its metabolites to cross-react in prostaglandin E2 (PGE2) immunoassays. It details the mechanisms of action, potential for antibody cross-reactivity, and provides robust experimental protocols to assess and mitigate such interference. This document is intended to equip researchers with the necessary knowledge and methodologies to ensure accurate quantification of PGE2 in the presence of this novel therapeutic agent.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is induced during inflammation and is responsible for the production of prostaglandins, such as PGE2, that mediate pain and inflammation.[1] Due to its selective nature, this compound is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2]
Following administration, this compound is metabolized into several compounds, with the pyrazol metabolite being a key active component responsible for its extended therapeutic action.[3][4] Given that drug development and clinical monitoring often require the precise measurement of biomarkers like PGE2, it is crucial to understand and account for any potential analytical interference from the parent drug or its metabolites.
Prostaglandin immunoassays, typically in the format of a competitive enzyme-linked immunosorbent assay (ELISA), are the standard method for quantifying PGE2 levels in biological samples.[5][6] These assays rely on the specific binding of an antibody to PGE2. Cross-reactivity occurs when a substance other than the intended analyte, in this case, this compound or its metabolites, binds to the assay antibody, leading to inaccurate (typically overestimated) measurements of the analyte. This guide will provide the foundational knowledge and practical steps to address this potential issue.
Mechanism of Action of this compound and Prostaglandin Synthesis
To understand the context of potential immunoassay interference, it is first necessary to understand the prostaglandin synthesis pathway and this compound's role within it.
Prostaglandin E2 Synthesis Pathway
Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key enzymes involved are phospholipase A2, cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases.
Figure 1: Prostaglandin E2 Synthesis Pathway.
This compound's Mechanism of Action
This compound and its active pyrazol metabolite exert their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to PGH2, thereby reducing the subsequent production of PGE2.
Figure 2: this compound's Inhibition of COX-2.
Mechanisms of Immunoassay Cross-Reactivity
The cross-reactivity of a compound in an immunoassay is primarily dependent on its structural similarity to the target analyte. The antibodies used in PGE2 immunoassays are raised to recognize the specific three-dimensional shape and chemical properties of the PGE2 molecule. If this compound or its metabolites share structural motifs with PGE2, they may be able to bind to the anti-PGE2 antibody, causing interference.
Structural Comparison
A visual comparison of the chemical structures of PGE2, this compound, and its pyrazol metabolite is essential to assess the potential for cross-reactivity.
-
Prostaglandin E2: Characterized by a 20-carbon structure with a five-carbon ring, two hydroxyl groups, and a ketone group.[7][8]
-
This compound: A pyrazoline derivative with a sulfonamide group and two fluorine-substituted phenyl rings.[2][9]
-
Pyrazol Metabolite: Formed by the oxidation of the pyrazoline ring in this compound to a pyrazole ring.[4]
While the overall structures are quite distinct, the potential for cross-reactivity may arise from similarities in the spatial arrangement of certain functional groups that could mimic the epitope recognized by the anti-PGE2 antibody. A detailed molecular modeling study would be required to definitively assess the potential for epitope mimicry.
Quantitative Data
Table 1: In Vitro COX Inhibitory Activity of this compound and its Metabolites
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| This compound | 37.5 | 11.7 | 3.2 |
| (S)-(-)-Enflicoxib | 23.9 | 6.5 | 3.8 |
| Pyrazol Metabolite | 50.8 | 2.8 | 19.5 |
(Data sourced from an in vitro canine whole blood assay)[10]
Table 2: Cross-Reactivity of this compound and Metabolites in a PGE2 Immunoassay
| Compound | IC50 in PGE2 Assay (ng/mL) | % Cross-Reactivity |
|---|---|---|
| Prostaglandin E2 | Researcher Determined | 100% |
| This compound | Researcher Determined | To be calculated |
| Pyrazol Metabolite | Researcher Determined | To be calculated |
| Metabolite M8 | Researcher Determined | To be calculated |
(This table is a template for researchers to populate with their own experimental data.)
Experimental Protocols
To accurately determine the cross-reactivity of this compound and its metabolites in a specific PGE2 immunoassay, a systematic experimental approach is required. The following protocol is a general guideline based on standard competitive ELISA principles.
Objective
To determine the percent cross-reactivity of this compound and its major metabolites (e.g., pyrazol metabolite) in a competitive PGE2 immunoassay.
Materials
-
PGE2 ELISA Kit (including PGE2 standard, anti-PGE2 antibody, tracer, wash buffer, substrate, and stop solution)
-
This compound (analytical grade)
-
This compound metabolites (e.g., pyrazol metabolite, analytical grade)
-
Assay buffer (as provided in the ELISA kit or a suitable alternative)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
-
Precision pipettes and tips
-
Microcentrifuge tubes
Experimental Workflow
Figure 3: Experimental Workflow for Cross-Reactivity Assessment.
Detailed Procedure
-
Preparation of Reagents: Prepare all reagents as per the instructions in the PGE2 ELISA kit manual.
-
Preparation of Standard and Test Compound Dilutions:
-
Prepare a stock solution of the PGE2 standard in the assay buffer. Perform a serial dilution to create a standard curve (e.g., from 1000 pg/mL to ~10 pg/mL).
-
Prepare high-concentration stock solutions of this compound and its metabolites in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer. Create serial dilutions of each test compound over a broad concentration range.
-
-
Assay Performance:
-
Add the standards, test compound dilutions, and controls to the appropriate wells of the microplate.
-
Add the PGE2 tracer (e.g., PGE2-HRP conjugate) to all wells.
-
Add the anti-PGE2 antibody to all wells (except for non-specific binding wells).
-
Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for each set of duplicate or triplicate wells.
-
Normalize the data by expressing the absorbance of each standard and sample as a percentage of the maximum binding (B/B0%).
-
Plot the B/B0% versus the log of the concentration for the PGE2 standard to generate a standard curve.
-
Similarly, plot the B/B0% versus the log of the concentration for each test compound (this compound and its metabolites).
-
Determine the concentration of PGE2 and each test compound that causes 50% inhibition of binding (IC50). This is the concentration at which B/B0% = 50%.
-
-
Calculation of Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each test compound: % Cross-Reactivity = (IC50 of PGE2 / IC50 of Test Compound) x 100
-
Strategies to Minimize Cross-Reactivity
If significant cross-reactivity is detected, several strategies can be employed to mitigate its impact on the accuracy of PGE2 measurements.
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering compound (this compound or its metabolites) to a level where it no longer significantly affects the assay, while ideally keeping the PGE2 concentration within the detectable range.
-
Sample Purification: Solid-phase extraction (SPE) can be used to separate PGE2 from this compound and its metabolites prior to the immunoassay. Many ELISA kit manuals provide protocols for SPE of prostaglandins from various biological matrices.
-
Use of a More Specific Antibody: If available, an immunoassay that utilizes a different monoclonal antibody with a higher specificity for PGE2 and lower affinity for the cross-reacting compounds could be employed.
-
Alternative Analytical Methods: In cases of insurmountable cross-reactivity, alternative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used. LC-MS/MS offers high specificity and can physically separate PGE2 from this compound and its metabolites before detection.
Conclusion
While this compound is a highly selective COX-2 inhibitor, the potential for cross-reactivity of the parent drug and its metabolites in PGE2 immunoassays cannot be overlooked. A thorough assessment of cross-reactivity is essential for any research or clinical study involving the administration of this compound and the subsequent measurement of PGE2. By following the detailed experimental protocols outlined in this guide, researchers can quantify the extent of any potential interference and implement strategies to ensure the accuracy and reliability of their PGE2 measurements. The proactive characterization of such analytical variables is a cornerstone of robust drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H12F5N3O2S | CID 9953093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 9. Buy this compound (EVT-266903) | 251442-94-1 [evitachem.com]
- 10. researchgate.net [researchgate.net]
Method Development for High-Throughput Screening of Enflicoxib Analogs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant therapeutic agent for managing pain and inflammation. The development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles is a key objective in drug discovery. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds. This guide provides a comprehensive overview of the method development for HTS of this compound analogs, focusing on the core principles of COX-2 inhibition, detailed experimental protocols for a primary biochemical assay, and a tiered approach to hit validation through secondary and cellular assays. This document outlines the critical signaling pathways, experimental workflows, and data interpretation required for an efficient screening cascade.
Introduction: this compound and the Rationale for High-Throughput Screening
This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class, acting through the selective inhibition of the COX-2 enzyme.[1] The cyclooxygenase enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response.[1] The therapeutic efficacy of selective COX-2 inhibitors lies in their ability to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Following oral administration, this compound is metabolized into an active pyrazol metabolite, which is a more potent and selective inhibitor of COX-2 than the parent compound and is largely responsible for its therapeutic effect.[2][3] The development of this compound analogs aims to optimize key drug-like properties, including:
-
Potency: Lower IC50 values for COX-2 inhibition.
-
Selectivity: Higher selectivity ratio for COX-2 over COX-1 to minimize off-target effects.
-
Pharmacokinetics: Improved absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Safety: Reduced potential for adverse effects.
High-throughput screening provides a robust platform to systematically and rapidly assess these properties in large compound libraries, enabling the identification of promising candidates for further development.
The COX-2 Signaling Pathway: A Target for Inhibition
The primary mechanism of action of this compound and its analogs is the inhibition of the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[4] The upregulation of COX-2 is a hallmark of many inflammatory conditions and is also implicated in the progression of some cancers.[5][6]
The signaling cascade leading to and downstream of COX-2 activation is complex, involving multiple transcription factors and signaling pathways.[4][5] Understanding this pathway is crucial for designing effective screening assays and interpreting their results.
Caption: The COX-2 signaling pathway and the point of inhibition by this compound analogs.
High-Throughput Screening Workflow
A tiered HTS workflow is recommended to efficiently screen large libraries of this compound analogs. This approach utilizes a high-throughput primary screen to identify initial "hits," followed by a series of more complex secondary and counter-screening assays to confirm activity, determine selectivity, and eliminate false positives.
Caption: A tiered high-throughput screening workflow for this compound analogs.
Data Presentation: Potency and Selectivity of this compound and its Metabolites
The following table summarizes the in vitro inhibitory activity of this compound, its enantiomers, and its primary active metabolite against COX-1 and COX-2. This data serves as a benchmark for evaluating newly synthesized analogs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound (racemate) | 37.5 | 11.7 | 3.2 | [2] |
| (S)-(-)-Enflicoxib | 23.9 | 6.5 | 3.7 | [2] |
| (R)-(+)-Enflicoxib | >500 | >100 | - | [2] |
| Pyrazol Metabolite | 50.8 | 2.8 | 18.1 | [2] |
| Pyrazol Metabolite (BCP-corrected) | - | 0.18 | ~55 | [2][7] |
| This compound (in vitro enzymes) | 334 | 2.93 | >100 | [3][8] |
| Pyrazol Metabolite (in vitro enzymes) | 134 | 0.5 | >250 | [3][8] |
BCP: Blood Cell Partitioning. The corrected value reflects a more physiologically relevant concentration.
Experimental Protocols
Primary High-Throughput Screen: Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for high-throughput applications in a 96- or 384-well plate format.[9][10][11]
5.1.1. Principle
This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to the intermediate prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by the heme cofactor of the enzyme, producing a fluorescent signal that is proportional to the amount of PGG2 generated. Inhibitors of COX-2 will reduce the rate of this reaction, leading to a decrease in fluorescence.[9][10]
5.1.2. Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (in DMSO)
-
COX Cofactor (e.g., heme, in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Ethanol
-
This compound analog library (dissolved in DMSO)
-
Celecoxib (positive control inhibitor, in DMSO)
-
96-well white opaque flat-bottom plates
-
Fluorescence plate reader with kinetic mode capability (Ex/Em = 535/587 nm)
5.1.3. Reagent Preparation
-
COX-2 Enzyme: Reconstitute lyophilized enzyme in sterile water to the recommended stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.
-
Arachidonic Acid Solution: Reconstitute arachidonic acid in ethanol. Immediately before use, mix equal volumes of the arachidonic acid stock and NaOH. Further dilute this solution with purified water.
-
COX Cofactor Solution: Immediately prior to use, dilute the COX Cofactor stock solution in COX Assay Buffer.
-
Test Compounds and Controls: Prepare a 10x working solution of each this compound analog and celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
5.1.4. Assay Procedure
-
Plate Setup:
-
Sample Wells: Add 10 µL of the 10x diluted test inhibitor.
-
Enzyme Control (EC) Wells (100% activity): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) Wells: Add 10 µL of 10x diluted celecoxib.
-
Solvent Control Wells (optional): Add 10 µL of the corresponding solvent if it exceeds 1% of the final volume.
-
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, diluted COX Cofactor, COX Probe, and reconstituted COX-2 enzyme.
-
Reaction Initiation:
-
Add 80 µL of the Reaction Mix to each well.
-
Incubate the plate for 10-15 minutes at 25°C, protected from light.
-
Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reaction.
-
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with readings every 30-60 seconds (Ex/Em = 535/587 nm).
5.1.5. Data Analysis
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound: % Inhibition = [1 - (Slope of Sample / Slope of EC)] * 100
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
-
For hit compounds, perform a dose-response analysis by testing a range of concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Counter-Screen: COX-1 Inhibition Assay
To determine the selectivity of the hit compounds, a counter-screen against the COX-1 isoform is essential. The protocol is identical to the primary COX-2 screen, with the substitution of human recombinant COX-1 enzyme for COX-2.
Secondary Assay: Cell-Based Prostaglandin E2 (PGE2) Measurement
A cell-based assay provides a more physiologically relevant context to confirm the activity of hit compounds.
5.3.1. Principle
Cells that can be induced to express COX-2 (e.g., macrophages, certain cancer cell lines) are stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of PGE2 released into the cell culture medium is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA). Active inhibitors will reduce the amount of PGE2 produced.
5.3.2. Materials and Reagents
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (from primary screen hits)
-
PGE2 ELISA kit
5.3.3. Assay Procedure
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the hit compounds for 1-2 hours.
-
Stimulation: Add LPS to the wells to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for a defined period (e.g., 18-24 hours).
-
PGE2 Quantification: Collect the cell culture supernatant and measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
5.3.4. Data Analysis
Calculate the percent inhibition of PGE2 production for each compound at each concentration and determine the IC50 values.
Hit Validation and Progression
The final step in the HTS cascade is to validate the confirmed hits and prioritize them for further preclinical development.
Caption: Logical flow for hit validation and progression to lead optimization.
Conclusion
The development of a robust and efficient high-throughput screening cascade is paramount for the discovery of novel this compound analogs with superior therapeutic profiles. The methods outlined in this guide, from the primary biochemical screen to cell-based secondary assays, provide a comprehensive framework for identifying and validating potent and selective COX-2 inhibitors. Careful consideration of the underlying biology of the COX-2 pathway, meticulous execution of the experimental protocols, and a logical progression of hit validation will significantly enhance the probability of success in advancing new drug candidates to preclinical and clinical development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webdeveterinaria.com [webdeveterinaria.com]
- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mediators of PGE2 synthesis and signalling downstream of COX-2 represent potential targets for the prevention/treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. abcam.com [abcam.com]
- 11. assaygenie.com [assaygenie.com]
A Comparative In-Vivo Analysis of the Anti-Inflammatory Efficacy of Enflicoxib and Rofecoxib
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the in-vivo anti-inflammatory efficacy of two selective cyclooxygenase-2 (COX-2) inhibitors, Enflicoxib and Rofecoxib. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data from various in-vivo models to facilitate an evidence-based evaluation. This compound, a novel agent primarily evaluated in canine osteoarthritis models, demonstrates potent and long-lasting anti-inflammatory effects, largely attributed to its active pyrazol metabolite. Rofecoxib, a compound previously used in humans, has been characterized in rodent models of inflammation. This guide presents quantitative data in structured tables, details experimental protocols for key assays, and provides visualizations of relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in understanding the comparative anti-inflammatory profiles of these two coxibs.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. The development of selective COX-2 inhibitors, or "coxibs," represented a significant advancement in anti-inflammatory therapy, aiming to provide the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoenzyme.
This compound is a newer coxib that has been approved for the treatment of pain and inflammation associated with osteoarthritis in dogs.[1] Its pharmacological activity is characterized by a long duration of action, which is primarily due to its conversion to a persistent and active pyrazol metabolite.[2][3] Rofecoxib was a widely used COX-2 inhibitor for human use before its withdrawal from the market. It has been extensively studied in various preclinical models of inflammation and pain.
This guide aims to provide a detailed comparison of the in-vivo anti-inflammatory efficacy of this compound and Rofecoxib by examining data from relevant animal models and outlining the experimental methodologies used in these studies.
Mechanism of Action and Signaling Pathway
Both this compound and Rofecoxib exert their anti-inflammatory effects through the selective inhibition of the COX-2 enzyme.[2][4] This inhibition blocks the production of prostaglandins, particularly prostaglandin E2 (PGE2), a key mediator of inflammation. The downstream effects of this inhibition include reduced vasodilation, decreased vascular permeability, and modulation of inflammatory cell signaling.
Figure 1: Simplified COX-2 Inhibition Pathway.
Recent studies suggest that the pharmacological effects of this compound may also involve COX-independent mechanisms, including the inhibition of the activation of key pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB).[3]
Comparative In-Vivo Efficacy Data
Rodent Models of Acute and Chronic Inflammation
The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation, while the adjuvant-induced arthritis model in rats is a widely used model for chronic inflammation.
| Drug | Model | Species | Endpoint | Potency (ID50) | Reference |
| Rofecoxib | Carrageenan-Induced Paw Edema | Rat | Inhibition of Edema | 1.5 mg/kg | [5] |
| Rofecoxib | Adjuvant-Induced Arthritis | Rat | Inhibition of Arthritis | 0.74 mg/kg/day | [5] |
| This compound | Carrageenan-Induced Inflammation | Rat | PGE2 Production in Exudate | Data not available | [2] |
| This compound | Adjuvant-Induced Arthritis | Rat | Efficacy Data | Not available in searched literature |
Note: ID50 represents the dose required to inhibit the inflammatory response by 50%. A lower ID50 value indicates higher potency. While a specific ID50 for this compound in the rat paw edema model is not available, its efficacy has been demonstrated by measuring the reduction of inflammatory mediators like PGE2 in the inflammatory exudate.[2]
Canine Model of Acute Arthritis
This compound has been extensively studied in a urate crystal-induced synovitis model in dogs, which mimics acute inflammatory arthritis.
| Drug | Model | Species | Key Findings | Reference |
| This compound | Urate Crystal-Induced Arthritis | Dog | The active pyrazol metabolite is responsible for the majority of the anti-inflammatory and analgesic effects. | [5][6] |
| The Minimum Effective Concentration (MEC) of the pyrazol metabolite was established at 411 ng/mL. | [5][6] | |||
| A loading dose of 8 mg/kg followed by weekly maintenance doses of 4 mg/kg achieves stable plasma concentrations of the active metabolite within the therapeutic window. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key in-vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of anti-inflammatory drugs against acute inflammation.
Figure 2: Carrageenan-Induced Paw Edema Workflow.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of the rats.[7][8]
-
Drug Administration: Test compounds (this compound, Rofecoxib) or vehicle are administered orally or intraperitoneally at a specified time (e.g., 1 hour) before carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group. The ID50 is then determined from the dose-response curve.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of drugs against chronic, immune-mediated inflammation.[9][10]
-
Animals: Lewis rats are commonly used due to their susceptibility to developing arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum, into the base of the tail or a hind paw.[9][11][12]
-
Drug Administration: Dosing with the test compounds (this compound, Rofecoxib) or vehicle typically begins on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol) and continues for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring several parameters, including:
-
Paw volume or thickness using a plethysmometer or calipers.
-
Clinical scoring of joint inflammation (erythema, swelling).
-
Body weight changes.
-
Histopathological examination of the joints to assess inflammation, pannus formation, and bone/cartilage destruction.
-
-
Data Analysis: The percentage of inhibition of the arthritic score or paw volume is calculated for each treatment group relative to the vehicle control. The ID50 is determined from the dose-response data.
Urate Crystal-Induced Arthritis in Dogs
This model is used to assess the efficacy of anti-inflammatory and analgesic drugs in an acute, painful inflammatory condition.[5][13]
Figure 3: Urate Crystal-Induced Arthritis Workflow in Dogs.
-
Animals: Beagle dogs are commonly used for this model.
-
Induction of Arthritis: A suspension of sodium urate crystals is injected into the stifle (knee) joint to induce an acute inflammatory response.[5][11]
-
Drug Administration: this compound is administered orally at specified doses. Studies have often employed a loading dose followed by maintenance doses to achieve steady-state plasma concentrations of the active metabolite.[1][5][14]
-
Assessment of Efficacy: The primary endpoints are the assessment of lameness and pain. This is typically done using validated scoring systems, such as a combined lameness score (CLS) and a pain score (PS), at multiple time points after the urate crystal injection.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points to measure the plasma concentrations of this compound and its active pyrazol metabolite. These concentrations are then correlated with the clinical efficacy scores to determine the Minimum Effective Concentration (MEC).[5]
Discussion and Conclusion
Based on the available in-vivo data, both this compound and Rofecoxib are potent and selective COX-2 inhibitors with demonstrated anti-inflammatory efficacy in relevant animal models.
Rofecoxib has shown high potency in rat models of both acute and chronic inflammation, with ID50 values in the low mg/kg range.
This compound's efficacy is well-established in a canine model of acute arthritis, where its long-lasting effect is clearly linked to its active pyrazol metabolite. The determination of a Minimum Effective Concentration for this metabolite provides a valuable parameter for optimizing dosing regimens.
A direct quantitative comparison of the anti-inflammatory potency of this compound and Rofecoxib is challenging due to the lack of head-to-head studies and the use of different animal models and endpoints in the available literature. Rofecoxib's potency has been quantified with ID50 values in rodent models, while this compound's efficacy has been primarily characterized through clinical scoring and PK/PD modeling in a canine model.
Future preclinical studies directly comparing this compound and Rofecoxib in the same in-vivo models, such as the carrageenan-induced paw edema and adjuvant-induced arthritis in rats, would be necessary to provide a definitive quantitative comparison of their anti-inflammatory potency.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic-guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. Comparative morphological studies on adjuvant arthritis induced in the extremities of rats, mice, and golden hamsters by intracutaneous injection of Freund's complete adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. This compound for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Enflicoxib and Mavacoxib in Canine Osteoarthritis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoarthritis (OA) in canines is a prevalent, chronic, and debilitating degenerative joint disease that significantly impacts the quality of life. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of medical management, with a focus on developing cyclooxygenase-2 (COX-2) selective inhibitors to minimize the gastrointestinal and renal side effects associated with non-selective COX inhibition. This technical guide provides an in-depth, head-to-head comparison of two long-acting COX-2 selective NSAIDs, Enflicoxib and Mavacoxib, for the treatment of pain and inflammation associated with canine osteoarthritis. This document synthesizes data from clinical and preclinical studies, focusing on pharmacokinetics, clinical efficacy, safety, and the underlying mechanism of action. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support research and development efforts in this therapeutic area.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
Both this compound and Mavacoxib exert their anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1] In contrast, COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as gastrointestinal mucosal protection and renal blood flow.[1] The selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation and pain while sparing the protective functions of COX-1.[2]
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the points of intervention for COX-inhibiting NSAIDs.
COX-2 Selectivity
The efficacy of this compound is primarily attributed to its active pyrazole metabolite.[3] In vitro studies using canine whole blood assays have demonstrated that this metabolite is a potent and selective inhibitor of COX-2.[4]
Table 1: In Vitro COX-1/COX-2 Selectivity Ratios
| Compound | IC50 COX-1/COX-2 Ratio | Study Reference |
| This compound (Pyrazole Metabolite) | 19.45 (in vitro) | Solà et al., 2022[4] |
| This compound (Pyrazole Metabolite, Corrected for RBC Partitioning) | ~55 (in vivo estimate) | Solà et al., 2022[4][5] |
| Mavacoxib | Similar to other selective COX-2 inhibitors | Lees et al., 2015 (as referenced in Solà et al., 2022)[4] |
Note: A direct head-to-head comparative study of the COX selectivity of both drugs under the exact same laboratory conditions was not identified. The data presented is based on the available literature.
Pharmacokinetic Profiles
This compound and Mavacoxib are both characterized as long-acting NSAIDs, which allows for less frequent dosing compared to traditional daily-administered NSAIDs.[6][7]
This compound Pharmacokinetics
This compound is rapidly metabolized into an active pyrazole metabolite, which is responsible for its extended therapeutic effect.[8] The pharmacokinetic profile of this compound and its active metabolite supports a weekly dosing regimen.[9][10]
Mavacoxib Pharmacokinetics
Mavacoxib is characterized by a very slow body clearance and a long elimination half-life, which allows for monthly dosing after an initial loading phase.[11]
Table 2: Comparative Pharmacokinetic Parameters in Dogs
| Parameter | This compound | Mavacoxib |
| Bioavailability (Fasted) | 44.1%[6][9] | 46.1%[12][13] |
| Bioavailability (Fed) | 63.4%[6][9] | 87.4%[12][13] |
| Plasma Protein Binding | ~99%[10] | ~98%[12] |
| Terminal Elimination Half-Life (t½) | 20 hours (parent drug)[9][10] | 16.6 days (median in young healthy dogs)[12] |
| Active Metabolite Half-Life (t½) | 17 days (pyrazole metabolite)[9][10] | N/A |
| Dosing Regimen | Initial 8 mg/kg, then 4 mg/kg weekly[5] | 2 mg/kg on day 0 and 14, then monthly[6] |
Clinical Efficacy in Canine Osteoarthritis
Multiple prospective, multicenter, blinded, randomized, controlled field studies have been conducted to evaluate the efficacy and safety of this compound and Mavacoxib in dogs with naturally occurring osteoarthritis.
Head-to-Head Comparative Clinical Trial
A key study directly compared the efficacy and safety of this compound and Mavacoxib over a 6-week period.
Table 3: Clinical Efficacy Comparison after 6 Weeks of Treatment
| Efficacy Outcome | This compound (4 mg/kg weekly) | Mavacoxib (2 mg/kg monthly) | Placebo | Study Reference |
| Veterinarian Assessed Responders | 68% | 62% | 37% | Salichs et al., 2021[5] |
| Owner Assessed Responders (CBPI) | 84% | 83% | 53% | Salichs et al., 2021[5] |
| Non-inferiority to Mavacoxib | Demonstrated | N/A | N/A | Salichs et al., 2022[12] |
| Onset of Action (Superiority to Placebo) | Day 7 | Day 14 | N/A | Salichs et al., 2022[12] |
CBPI: Canine Brief Pain Inventory
Safety and Tolerability
In the head-to-head clinical trials, both this compound and Mavacoxib were found to be safe and well-tolerated. There were no significant differences in the incidence of adverse reactions between the treatment groups.[5] The observed adverse events were typical for NSAIDs, most commonly mild gastrointestinal signs that resolved without treatment.[12]
Experimental Protocols
Clinical Trial in Naturally Occurring Canine Osteoarthritis
The primary model for evaluating the clinical efficacy of both this compound and Mavacoxib is the prospective, multicenter, blinded, randomized, controlled field study in client-owned dogs with naturally occurring osteoarthritis.[6]
References
- 1. This compound for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the pharmaceutical treatment options for canine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mavacoxib and meloxicam for canine osteoarthritis: a randomised clinical comparator trial | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. daxocox.co.uk [daxocox.co.uk]
- 8. This compound for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. webdeveterinaria.com [webdeveterinaria.com]
- 11. daxocox.co.uk [daxocox.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound for the long-term management of canine osteoarthritis—External validation of a population pharmacokinetic model in dogs with osteoarthritis [frontiersin.org]
Cross-Reactivity of Enflicoxib in Commercial COX Inhibitor Screening Kits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enflicoxib is a selective cyclooxygenase-2 (COX-2) inhibitor from the coxib class, approved for treating pain and inflammation associated with osteoarthritis in dogs.[1][2] As with any selective inhibitor, understanding its potential for cross-reactivity with its sister isoform, COX-1, is critical for interpreting screening results and predicting off-target effects. This technical guide provides an in-depth analysis of this compound's mechanism, its metabolic activation, and the implications for its use in common commercial COX inhibitor screening assays. We present quantitative data on its isoform selectivity, detailed experimental protocols for assessing inhibition, and visual diagrams to clarify complex pathways and workflows.
Introduction: COX Isoforms and the Rationale for Selective Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is the central enzyme in the biosynthetic pathway converting arachidonic acid into prostanoids—a class of powerful biological mediators including prostaglandins, prostacyclin, and thromboxane.[3][4] Two primary isoforms of this enzyme exist:
-
COX-1: This isoform is constitutively expressed in many tissues, including the gastric mucosa and kidneys. It plays a crucial role in maintaining homeostatic functions, such as protecting the gastrointestinal lining and regulating blood flow.[1][4][5]
-
COX-2: Under normal conditions, COX-2 is mostly undetectable in tissues. Its expression is induced by pro-inflammatory stimuli, and it is the primary isoform responsible for synthesizing the prostaglandins that mediate pain and inflammation.[1][4][5]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation (COX-2 inhibition), the concurrent inhibition of COX-1 can lead to significant side effects, most notably gastrointestinal ulceration.[1] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide anti-inflammatory and analgesic effects while minimizing COX-1-related adverse events.[1][6]
This compound: A Prodrug with a Highly Selective Active Metabolite
This compound is a pyrazoline-based coxib that functions as a prodrug.[7] Following oral administration, it is rapidly metabolized into a persistent, active pyrazol metabolite (E-6132).[7][8][9] This metabolite is the primary driver of this compound's therapeutic, long-lasting activity.[8][9]
The distinction between the parent drug and its active metabolite is crucial when evaluating in vitro data. While this compound itself demonstrates some preferential inhibition of COX-2, its pyrazol metabolite is significantly more potent and selective.[1][8][10] Studies have shown that the (R)-(+)-Enflicoxib enantiomer and another metabolite, M8, have no significant inhibitory activity on either COX isoform.[1][8][10] Therefore, the efficacy and selectivity profile observed in vivo is predominantly attributable to the pyrazol metabolite.[1]
Principles of Commercial COX Inhibitor Screening Kits
Commercial screening kits provide a standardized, high-throughput method for evaluating potential COX inhibitors. These assays typically use a purified, recombinant COX-1 or COX-2 enzyme and measure the product of the enzymatic reaction. Two common methodologies are:
-
Fluorometric Assays: These kits measure the production of Prostaglandin G2 (PGG2), the initial intermediate product generated by COX from arachidonic acid. A specific probe is used that fluoresces upon interaction with PGG2, with the signal being proportional to enzyme activity.[3][4][5] The presence of an inhibitor reduces the rate of fluorescence generation.
-
ELISA-Based Assays: These kits quantify a more stable downstream prostaglandin, typically Prostaglandin F2α (PGF2α). The initial reaction product, Prostaglandin H2 (PGH2), is first reduced to PGF2α using stannous chloride. The concentration of PGF2α is then measured using a standard competitive enzyme-linked immunosorbent assay (ELISA).[11][12]
In both formats, the potential cross-reactivity of a compound like this compound is determined by running parallel assays with COX-1 and COX-2 enzymes and comparing the concentration of the compound required to inhibit 50% of the enzyme activity (the IC50 value).
Quantitative Data: In Vitro Selectivity of this compound and its Metabolites
The most direct way to assess the cross-reactivity of this compound is to compare its IC50 values for COX-1 and COX-2. The following data were obtained from an in vitro canine whole blood assay, which is a highly relevant physiological model.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound (racemate) | 37.5 | 11.7 | 3.21 |
| (S)-(-)-Enflicoxib | 23.9 | 6.5 | 3.68 |
| Pyrazol Metabolite | 50.8 | 2.8 | 18.14 |
| (R)-(+)-Enflicoxib | >500 | >100 | Not significant |
| Metabolite M8 | >500 | >100 | Not significant |
Data sourced from Solà et al., 2022.[1][10]
As the data clearly indicate, the pyrazol metabolite is the most potent and selective inhibitor of COX-2, with a selectivity ratio over 18.[10] Further studies correcting for the metabolite's binding to red blood cells suggest the in vivo selectivity ratio could be as high as 55.[13][14] This highlights that when using a commercial screening kit with purified enzymes, testing the pyrazol metabolite directly will provide a more accurate assessment of the compound's functional selectivity in vivo than testing the parent drug alone.
Visualizing Key Pathways and Workflows
COX Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into prostaglandins, which lead to distinct physiological and inflammatory outcomes.
Caption: The COX enzyme signaling cascade.
Experimental Workflow for a COX Inhibitor Screening Assay
This diagram outlines the typical steps involved in determining the inhibitory potential of a compound using a commercial screening kit.
Caption: Generalized workflow for a COX inhibitor assay.
Experimental Protocols
Protocol 1: Fluorometric COX Inhibitor Screening Assay (General)
This protocol is a generalized procedure based on commercially available kits that detect PGG2 formation.[3][5]
A. Reagent Preparation:
-
Assay Buffer: Prepare the COX Assay Buffer as specified by the manufacturer. Keep on ice.
-
COX Enzyme: Reconstitute the lyophilized human recombinant COX-1 or COX-2 enzyme with the specified volume of sterile water or buffer. Aliquot and store at -80°C to avoid freeze-thaw cycles. Keep the working aliquot on ice.
-
Test Compound (Inhibitor): Prepare a stock solution of this compound or its pyrazol metabolite in DMSO. Create a series of dilutions in Assay Buffer to achieve the final desired concentrations for the assay.
-
Substrate: Prepare the Arachidonic Acid solution immediately before use as directed by the kit, often involving dilution with NaOH and purified water.[3]
-
Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor.
B. Assay Procedure:
-
Dispense 80 µL of the Reaction Mix into the wells of a 96-well white opaque plate.
-
Add 10 µL of the diluted test compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 10 µL of the reconstituted COX-1 or COX-2 enzyme to all wells.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.
-
Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
C. Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Canine Whole Blood Assay for COX-1 and COX-2 Activity
This protocol is based on the methodology used to generate the quantitative data in this guide and represents a more physiologically complex ex vivo system.[1][10]
A. Sample Collection and Preparation:
-
Collect whole blood from healthy dogs into heparinized tubes.
-
Aliquots of whole blood are used directly for COX-1 and COX-2 assays.
B. COX-1 Inhibition Assay (Thromboxane B2 Measurement):
-
Place 1 mL aliquots of whole blood into tubes containing the test compound (this compound or metabolite) at various concentrations or a vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour. This process stimulates platelet COX-1 activity.
-
Centrifuge the tubes at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and measure the concentration of Thromboxane B2 (TXB2), the stable metabolite of the COX-1 product TXA2, using a validated ELISA or LC-MS method.
C. COX-2 Inhibition Assay (Prostaglandin E2 Measurement):
-
To induce COX-2 expression, add lipopolysaccharide (LPS) to 1 mL aliquots of heparinized whole blood.
-
Add the test compound at various concentrations or a vehicle control.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and measure the concentration of Prostaglandin E2 (PGE2) using a validated ELISA or LC-MS method.
D. Data Analysis:
-
For both assays, calculate the percent inhibition of TXB2 or PGE2 production at each concentration of the test compound relative to the vehicle control.
-
Plot the results and calculate the IC50 values as described in the previous protocol.
Conclusion and Recommendations
The potential for this compound to show cross-reactivity in a commercial COX inhibitor screening kit is highly dependent on which molecular entity is being tested.
-
This compound (Parent Compound): The parent drug exhibits a modest selectivity for COX-2. In a screening assay, it would likely show inhibitory activity against both COX-1 and COX-2, with a calculated selectivity ratio in the low single digits (approx. 3-4).
-
Pyrazol Metabolite (Active Compound): The active metabolite is a potent and highly selective COX-2 inhibitor. When tested directly, it will demonstrate significantly greater inhibition of COX-2 compared to COX-1, with a selectivity ratio exceeding 18.[10]
For researchers using commercial screening kits to evaluate this compound, we recommend the following:
-
Test the Active Metabolite: To gain a functionally relevant understanding of this compound's selectivity, it is imperative to synthesize or procure and test the pyrazol metabolite in addition to the parent compound.
-
Interpret Data with Caution: Results obtained from testing only the parent prodrug in a cell-free enzymatic assay may not accurately reflect the compound's biological activity and selectivity in vivo.
-
Consider Assay Format: While both fluorometric and ELISA-based kits are suitable for determining IC50 values, the whole blood assay provides a more physiologically relevant matrix by incorporating factors like protein and red blood cell binding, which can influence a drug's apparent potency and selectivity.[13][14]
By understanding the metabolic activation of this compound and employing the appropriate test compound and assay, researchers can accurately characterize its inhibitory profile and effectively interpret its potential for cross-reactivity.
References
- 1. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound for the long-term management of canine osteoarthritis—External validation of a population pharmacokinetic model in dogs with osteoarthritis [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 5. assaygenie.com [assaygenie.com]
- 6. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webdeveterinaria.com [webdeveterinaria.com]
- 8. daxocox.co.uk [daxocox.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selective-inhibition-of-cyclooxygenase-2-by-enflicoxib-its-enantiomers-and-its-main-metabolites-in-vitro-in-canine-blood - Ask this paper | Bohrium [bohrium.com]
- 14. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of Enflicoxib's Pyrazole Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the analgesic properties of the pyrazole metabolite of Enflicoxib, a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. This compound is approved for treating pain and inflammation associated with osteoarthritis in dogs.[1][2][3] The long-lasting pharmacological activity of this compound is primarily attributed to its active pyrazole metabolite, E-6132.[4][5][6][7] This document summarizes key quantitative data, details experimental protocols used for validation, and visualizes the core mechanisms and workflows.
Core Analgesic Mechanism: Selective COX-2 Inhibition
The primary mechanism underlying the analgesic and anti-inflammatory effects of the pyrazole metabolite is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The pyrazole metabolite has demonstrated potent and highly selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[8][9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data validating the analgesic and anti-inflammatory efficacy of this compound's pyrazole metabolite (E-6132).
Table 1: In Vitro COX Inhibition and Selectivity
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Species | Assay System | Reference |
| Pyrazole Metabolite (E-6132) | COX-1 | >54.5 | 19.45 | Canine | Whole Blood Assay | [1][2][3] |
| COX-2 | 2.8 | [1][2][3] | ||||
| Pyrazole Metabolite (E-6132) (Corrected for RBC partitioning) | COX-1 | >11 | ~55 | Canine | Whole Blood Assay | [1][2][3] |
| COX-2 | 0.2 | [1][2][3] | ||||
| Pyrazole Metabolite (E-6132) | COX-1 | 134 | >250 | Rat | Isolated Enzymes (Seminal Vesicles) | [8][9] |
| COX-2 | 0.5 | Sheep | Isolated Enzymes (Placenta) | [8][9] | ||
| This compound | COX-1 | 334 | >100 | Rat | Isolated Enzymes (Seminal Vesicles) | [8][9] |
| COX-2 | 2.93 | Sheep | Isolated Enzymes (Placenta) | [8][9] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters in Dogs
| Parameter | Value | Unit | Study Model | Reference |
| Minimum Effective Concentration (MEC) | 411 | ng/mL | Urate Crystal-Induced Acute Arthritis | |
| Maximum Tolerated Concentration (MTC) | 4258 | ng/mL | Toxicity Study | |
| Terminal Elimination Half-Life (t½) | 17 | days | Pharmacokinetic Study | [7] |
| Time to Maximum Concentration (Tmax) | 132 | hours | Pharmacokinetic Study | [9] |
Experimental Protocols
In Vitro Canine Whole Blood Assay for COX Inhibition
This assay assesses the inhibitory activity of a compound on COX-1 and COX-2 enzymes in a physiologically relevant ex vivo system.
-
Objective: To determine the IC50 (the concentration of a drug that is required for 50% inhibition in vitro) for COX-1 and COX-2.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy dogs.
-
COX-1 Activity Measurement (Thromboxane B2 Production): Aliquots of whole blood are allowed to clot at 37°C for 1 hour to induce COX-1 activity, leading to the production of thromboxane A2, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2). The serum is then separated.
-
COX-2 Activity Measurement (Prostaglandin E2 Production): Aliquots of heparinized whole blood are incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. Subsequently, the blood is stimulated to produce prostaglandin E2 (PGE2). The plasma is then separated.
-
Compound Incubation: Test compounds (this compound, its metabolites) at various concentrations are added to the blood samples before the induction/stimulation steps.
-
Quantification: The concentrations of TXB2 and PGE2 in the serum and plasma, respectively, are measured using validated immunoassays.
-
Data Analysis: The percentage of inhibition of TXB2 and PGE2 production is calculated for each compound concentration, and the IC50 values are determined.
-
Urate Crystal-Induced Acute Arthritis Model in Dogs
This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of drugs in an acute inflammatory setting that mimics gouty arthritis.
-
Objective: To establish the Minimum Effective Concentration (MEC) of the pyrazole metabolite required for a significant reduction in pain and lameness.
-
Methodology:
-
Animal Model: Healthy Beagle dogs are used.
-
Induction of Arthritis: A sterile suspension of sodium urate crystals is injected into the stifle (knee) joint of one hind limb to induce acute synovitis, leading to pain and lameness.
-
Drug Administration: this compound is administered orally at different dosages.
-
Efficacy Assessment:
-
Lameness Score: Lameness is evaluated at various time points post-induction using a validated scoring system.
-
Pain Score: Pain is assessed by a veterinarian through palpation and manipulation of the affected joint, using a standardized pain scoring system.
-
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure the plasma concentrations of this compound and its pyrazole metabolite.
-
PK/PD Analysis: The plasma concentrations of the pyrazole metabolite are correlated with the lameness and pain scores to determine the MEC, the minimum concentration at which a significant therapeutic effect is observed.
-
Visualizations
Signaling Pathway: COX-2 Inhibition
Caption: Mechanism of action: The pyrazole metabolite selectively inhibits the COX-2 enzyme.
Metabolic Pathway of this compound
Caption: this compound is metabolized by Cytochrome P450 into active and inactive metabolites.
Experimental Workflow for In Vivo Analgesic Validation
Caption: Workflow for determining the in vivo analgesic efficacy and MEC of the pyrazole metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. selective-inhibition-of-cyclooxygenase-2-by-enflicoxib-its-enantiomers-and-its-main-metabolites-in-vitro-in-canine-blood - Ask this paper | Bohrium [bohrium.com]
- 3. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daxocox.co.uk [daxocox.co.uk]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. webdeveterinaria.com [webdeveterinaria.com]
- 9. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assessment of Enflicoxib's Effect on Platelet Aggregation Versus Non-Selective NSAIDs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, on platelet aggregation compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While both isoforms are involved in the inflammatory process, COX-1 is also constitutively expressed in platelets and plays a crucial role in maintaining hemostasis.
Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. Their inhibition of platelet COX-1 blocks the production of thromboxane A2 (TXA2), a potent platelet agonist, thereby impairing platelet aggregation.[1][2] This antiplatelet effect is a key consideration in the safety profile of these drugs.
This compound is a newer NSAID specifically designed to selectively inhibit COX-2. This selectivity is intended to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal and hemostatic side effects associated with COX-1 inhibition. This guide will present the available in vitro data to assess the validity of this claim with respect to platelet function.
Data Presentation: Comparative Inhibitory Effects
The following tables summarize the in vitro inhibitory activities of this compound and various non-selective NSAIDs. Table 1 details the COX-1 and COX-2 inhibitory concentrations for this compound and its primary active metabolite, E-6132, in canine whole blood. Tables 2 and 3 provide data on the in vitro effects of common non-selective NSAIDs on platelet aggregation.
Table 1: In Vitro COX Inhibition by this compound and its Active Metabolite in Canine Whole Blood
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | 3.2 | 1.0 | 0.31 |
| E-6132 (Pyrazol metabolite) | 19.45 | 0.2 | 97.25 |
Data sourced from a study assessing the COX inhibitory activity in a canine whole blood assay.[3][4] A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vitro Inhibition of Platelet Aggregation by Non-Selective NSAIDs
| Drug | Agonist | Species | IC50 (µM) | Observations |
| Ibuprofen | Arachidonic Acid | Human | 0.5 ± 0.11 | Potent inhibition of platelet aggregation. |
| Ibuprofen | ADP | Human | 18.0 ± 1.8 | Inhibition of enhanced aggregation.[5] |
| Naproxen | Collagen | Human | Concentration-dependent inhibition (1-80 µg/L) | S-naproxen was a more potent inhibitor than R-naproxen.[6] |
| Diclofenac | ADP, Thrombin | Human | > 500 | Inhibition at high doses, stimulation at lower doses (50-300 µM). |
| Ketoprofen | Arachidonic Acid | Human | - | More effective inhibition of platelet aggregation than ibuprofen. |
IC50 values represent the concentration required to inhibit platelet aggregation by 50%. Data compiled from multiple sources.[5][6][7][8]
Table 3: Effects of COX-2 Selective NSAIDs on Canine Platelet Aggregation In Vitro
| Drug | Agonist | Observation |
| Deracoxib | ADP, Collagen | No significant alteration in platelet function.[2] |
| Carprofen | ADP, Collagen | Decreased platelet aggregation.[2] |
| Meloxicam | ADP, Collagen | Minimally affected platelet function.[9] |
These findings in dogs suggest that while most COX-2 selective NSAIDs have minimal impact on platelet function, some, like carprofen, may exhibit some inhibitory effects.[2][9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in NSAID action on platelet aggregation and a typical workflow for in vitro assessment.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Changes in platelet function, hemostasis, and prostaglandin expression after treatment with nonsteroidal anti-inflammatory drugs with various cyclooxygenase selectivities in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Evaluating the Off-Target Effects of Enflicoxib in Cell-Based Assays: A Technical Guide
Introduction
Enflicoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] While the primary therapeutic effects of NSAIDs are mediated by COX-2 inhibition, their potential side effects, particularly gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 isoform.[2][3] Therefore, the initial and most critical assessment for a coxib involves evaluating its selectivity for COX-2 over COX-1.
Furthermore, comprehensive drug safety profiling requires investigating a broader range of potential off-target interactions that could lead to unforeseen physiological effects. This guide provides a technical framework for evaluating the on-target selectivity and potential off-target effects of this compound and its metabolites using established cell-based assays. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Section 1: On-Target Selectivity (COX-1 vs. COX-2)
The primary "off-target" concern for a selective COX-2 inhibitor is its activity against the COX-1 enzyme. This compound is a racemic mixture that, after administration, is transformed into several metabolites.[4] The principal contributor to its long-term therapeutic activity is an active pyrazol metabolite.[5][6] In vitro studies using canine whole blood assays have demonstrated that this pyrazol metabolite is a potent and highly selective COX-2 inhibitor.[7][8] The (R)-(+)-Enflicoxib enantiomer and another major metabolite, M8, show no significant COX inhibition.[7][9]
Data Presentation: COX Inhibition
The following tables summarize the quantitative data on the inhibitory activity of this compound and its key derivatives against COX-1 and COX-2.
Table 1: In Vitro COX-2 Inhibitory Potency in Canine Whole Blood Assay
| Compound | IC20 (µM) | IC50 (µM) | IC80 (µM) |
| This compound (Racemic) | 4.0 | 11.7 | 64.6 |
| (S)-(-)-Enflicoxib | 2.4 | 6.5 | 38.3 |
| Pyrazol Metabolite | 0.8 | 2.8 | 13.4 |
| Source: Data derived from in vitro studies on canine whole blood.[4] |
Table 2: COX Isoform Selectivity Ratios
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound (Racemic) | 37.1 | 11.7 | 3.2 |
| (S)-(-)-Enflicoxib | 24.8 | 6.5 | 3.8 |
| Pyrazol Metabolite | 54.5 | 2.8 | 19.5 |
| Source: Data derived from in vitro studies on canine whole blood. The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1.[4] |
Section 2: Key Experimental Protocols
Detailed and reproducible protocols are essential for accurately assessing drug effects. Below is a methodology for the canine whole blood assay used to determine COX-1 and COX-2 selectivity.
Protocol 1: Canine Whole Blood Assay for COX-1 and COX-2 Activity
Objective: To measure the inhibitory effect of a test compound on COX-1 and COX-2 activity by quantifying thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) production, respectively.
Materials:
-
Freshly collected heparinized whole blood from healthy dogs.
-
Test compounds (this compound, metabolites) dissolved in DMSO.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore (e.g., A23187) for COX-1 stimulation.
-
ELISA kits for TXB2 and PGE2 quantification.
-
Standard laboratory equipment (incubator, centrifuge, microplate reader).
Methodology:
-
Preparation: Prepare stock solutions of this compound and its metabolites in DMSO. Serially dilute to achieve the desired final concentrations.
-
COX-2 Inhibition Assay (PGE2 Measurement):
-
Dispense 1 mL aliquots of heparinized canine whole blood into sterile tubes.
-
Add the test compounds at various concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-incubate the samples for 30 minutes at 37°C.
-
Induce COX-2 expression by adding LPS (e.g., final concentration of 10 µg/mL).
-
Incubate for 24 hours at 37°C to allow for COX-2 protein synthesis and PGE2 production.
-
Terminate the reaction by placing samples on ice and centrifuging to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Quantify PGE2 levels in the plasma using a validated ELISA kit.
-
-
COX-1 Inhibition Assay (TXB2 Measurement):
-
Dispense 1 mL aliquots of heparinized canine whole blood into sterile tubes.
-
Add the test compounds at various concentrations.
-
Incubate for 1 hour at 37°C to allow the blood to clot, which stimulates COX-1 to produce thromboxane A2 (rapidly converted to TXB2).
-
Centrifuge the samples to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Quantify TXB2 levels in the serum using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for both PGE2 and TXB2 production at each compound concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the log concentration of the compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 values for both COX-1 and COX-2.
-
Calculate the selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
Section 3: Core Signaling and Metabolic Pathways
Understanding the metabolic fate of this compound is crucial, as its primary efficacy is derived from its pyrazol metabolite.[6] This metabolite then acts on the cyclooxygenase pathway.
The active pyrazol metabolite selectively inhibits COX-2, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Section 4: Framework for Broader Off-Target Screening
While selectivity against COX-1 is paramount, a thorough evaluation should consider other potential off-target interactions. For many selective COX-2 inhibitors, off-target effects can include impacts on cell proliferation, apoptosis, and angiogenesis, sometimes independent of COX-2 inhibition.[10][11] A tiered approach is recommended for screening these effects.
Section 5: Protocols for General Off-Target Assays
The following are standard protocols for assessing common off-target effects like cytotoxicity and apoptosis, which are relevant for NSAID class drugs.
Protocol 2: MTT Cell Proliferation Assay
Objective: To assess the effect of a test compound on the metabolic activity and proliferation of a cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., a relevant canine cell line like MDCK or a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or its metabolites for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Objective: To measure the induction of apoptosis by quantifying the activity of caspases 3 and 7, key executioner caspases.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours. The reagent contains a luminogenic caspase-3/7 substrate; cleavage by active caspases generates a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold-change over the vehicle control.
The evaluation of this compound demonstrates a highly favorable on-target selectivity profile, with its active pyrazol metabolite showing significant preference for COX-2 over COX-1. This is a primary indicator of a reduced risk for common NSAID-related gastrointestinal side effects. For a comprehensive safety assessment, this initial selectivity screening should be complemented by a broader panel of cell-based assays designed to detect potential off-target liabilities, such as impacts on cell proliferation and apoptosis. The protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to systematically evaluate the cellular effects of this compound and other novel coxib candidates.
References
- 1. Pharmacological particulars - Daxocox tablets for dogs [noahcompendium.co.uk]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webdeveterinaria.com [webdeveterinaria.com]
- 6. Frontiers | this compound for the long-term management of canine osteoarthritis—External validation of a population pharmacokinetic model in dogs with osteoarthritis [frontiersin.org]
- 7. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daxocox.co.uk [daxocox.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling Enflicoxib
Essential Safety and Handling Guide for Enflicoxib
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound, a selective cyclooxygenase-2 (COX-2) inhibitor. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Specific target organ toxicity, repeated exposure (Category 2), H373: May cause damage to organs through prolonged or repeated exposure.[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Body Part | PPE Item | Standard/Specification | Purpose |
| Hands | Chemical-resistant gloves | Nitrile, latex, or vinyl | To prevent skin contact. |
| Eyes | Safety glasses with side-shields or goggles | ANSI Z87.1 | To protect eyes from dust, splashes, or sprays. |
| Respiratory | NIOSH-approved respirator | N95 or higher | To be used when there is a risk of inhaling dust or aerosols. |
| Body | Laboratory coat, gown, or coveralls | N/A | To protect skin and clothing from contamination. |
Safe Handling and Storage Protocols
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use in a well-ventilated area or under a chemical fume hood.
Storage:
-
Store in the original package to protect from light.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
This veterinary medicinal product does not require any special temperature storage conditions.[2]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth.[1] Call a poison center or doctor if you feel unwell. |
| If on Skin | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1] |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| If in Eyes | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water.[1] Separate eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1] |
Disposal Plan
Unused this compound and waste materials should be disposed of in accordance with local, state, and federal regulations.[1][2]
General Guidance for Chemical Disposal:
-
Collect Waste: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do Not Dispose in Regular Trash or Sewer: Chemical waste should not be disposed of in the regular trash or poured down the drain unless explicitly permitted by EHS.
For unused veterinary medicinal products, it is advised to dispose of them in accordance with local requirements.[2]
Visualizing Safety Protocols
To further clarify the procedural steps and logical relationships in handling this compound safely, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical relationship for managing hazards associated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
